molecular formula C6H5BrN2O2 B1520921 2-Amino-5-bromoisonicotinic acid CAS No. 1000339-23-0

2-Amino-5-bromoisonicotinic acid

Cat. No.: B1520921
CAS No.: 1000339-23-0
M. Wt: 217.02 g/mol
InChI Key: JJJKKHUIIDAXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromoisonicotinic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJKKHUIIDAXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662790
Record name 2-Amino-5-bromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-23-0
Record name 2-Amino-5-bromo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-bromoisonicotinic Acid: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Amino-5-bromoisonicotinic acid is a halogenated pyridine derivative that has emerged as a strategically important building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature—possessing an amino group, a carboxylic acid, and a bromine atom on a pyridine scaffold—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and synthetic utility, with a focus on its application in the development of novel therapeutics. The strategic placement of the bromine atom makes it an ideal substrate for cross-coupling reactions, enabling the construction of complex molecular architectures.

Molecular Structure and Identifiers

The structural integrity and unambiguous identification of a chemical entity are paramount for reproducible scientific research.

  • Chemical Name: this compound

  • Synonyms: 2-Amino-5-bromo-4-pyridinecarboxylic acid[1]

  • CAS Number: 1000339-23-0[1]

  • Molecular Formula: C₆H₅BrN₂O₂[1]

  • Molecular Weight: 217.02 g/mol [2]

  • SMILES: NC1=NC=C(Br)C(C(=O)O)=C1[1]

  • InChI: InChI=1S/C6H5BrN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. While experimental data for this specific molecule is not widely published, a combination of predicted data and information from closely related analogues provides a reliable profile.

PropertyValue / DescriptionSource
Appearance Expected to be an off-white to pale yellow crystalline powder.Inferred from methyl ester[3]
Melting Point >250 °C (Decomposes). Similar compounds show high melting points.Predicted/Inferred
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.Inferred from methyl ester[3]
pKa (Predicted) 1.16 ± 0.10 (most acidic, carboxylic acid)ChemAxon
XLogP3-AA 1.3PubChem[4]
Hydrogen Bond Donors 2 (Amino group, Carboxylic acid)PubChem[4]
Hydrogen Bond Acceptors 4 (Pyridine N, Amino N, Carbonyl O, Hydroxyl O)PubChem[4]

Note: Some properties are based on predictions or data from the corresponding methyl ester due to a lack of published experimental data for the free acid.

Spectroscopic Profile: A Structural Confirmation Toolkit

Spectroscopic analysis is essential for verifying the structure and purity of a synthesized compound. Below is an expert analysis of the expected spectral data for this compound.

¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • ~8.1-8.3 ppm (s, 1H): This singlet corresponds to the proton at the C6 position (H-6). Its downfield shift is due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen atom.

  • ~6.6-6.8 ppm (s, 1H): This singlet corresponds to the proton at the C3 position (H-3). It appears more upfield due to the strong electron-donating effect of the adjacent amino group at C2.

  • Broad signals for -NH₂ and -COOH: The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The -COOH proton is typically found far downfield (>12 ppm), while the -NH₂ protons are often observed in the 5-7 ppm range.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, as there is no molecular symmetry.

  • ~165-170 ppm: Carboxylic acid carbon (C=O).

  • ~158-162 ppm: C2, attached to the amino group.

  • ~150-155 ppm: C6, adjacent to the ring nitrogen.

  • ~140-145 ppm: C4, attached to the carboxylic acid group.

  • ~110-115 ppm: C3, adjacent to the amino group.

  • ~105-110 ppm: C5, attached to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

  • 3300-2500 cm⁻¹: A very broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches.

  • ~1700-1670 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring and N-H bending of the amino group.

  • ~1250-1200 cm⁻¹: C-N stretching of the aromatic amine.

  • ~1050-1000 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound would show a prominent molecular ion peak.

  • [M+H]⁺: at m/z 217/219, corresponding to the protonated molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.

  • [M-H]⁻: at m/z 215/217 in negative ion mode.

  • Fragmentation: A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group.

Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this provides a powerful method to introduce a wide variety of aryl or heteroaryl substituents at the C5 position. This is a key strategy in drug development for exploring the structure-activity relationship (SAR) of a lead compound. The high reactivity of the C-Br bond in these reactions is a key feature.[3]

The general workflow involves reacting the brominated pyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Start 2-Amino-5-bromo- isonicotinic Acid Setup Combine Reactants under Inert Gas Start->Setup Boronic Arylboronic Acid (R-B(OH)₂) Boronic->Setup Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Setup Heat Heat Mixture (e.g., 80-100 °C) Setup->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify Product Final Product: 2-Amino-5-aryl- isonicotinic Acid Purify->Product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Experimental Protocols

Trustworthy protocols are the foundation of successful research. The following section details a plausible method for the synthesis of the title compound.

Synthesis of this compound via Electrophilic Bromination

This protocol is based on established procedures for the bromination of activated pyridine rings. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the C3 and C5 positions. Steric hindrance from the C4-carboxylic acid group favors substitution at the C5 position.

Rationale: Direct bromination is a common and efficient method for halogenating electron-rich aromatic systems. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination or side reactions compared to using elemental bromine. Acetonitrile is selected as a polar aprotic solvent to facilitate the dissolution of the starting material and reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoisonicotinic acid (1.38 g, 10 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold acetonitrile (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted NBS and succinimide byproduct.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Hazard Identification: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value building block whose chemical properties make it exceptionally useful for the synthesis of complex molecules, particularly in the field of drug discovery. Its capacity to undergo selective modifications, most notably through Suzuki-Miyaura cross-coupling, allows for the systematic exploration of chemical space around a core scaffold. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

2-Amino-5-bromoisonicotinic acid CAS number 40363-33-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromoisonicotinic Acid

Abstract

This technical guide offers a comprehensive examination of this compound, a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of its physicochemical characteristics, synthesis and purification methodologies, and key reactivity profiles, with a particular focus on its application in the strategic construction of complex molecular architectures. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with field-proven insights, detailing validated protocols and the causal reasoning behind experimental choices.

Table of Contents

  • Introduction: The Strategic Value of Polysubstituted Pyridines

  • Physicochemical Profile and Structural Analysis

  • Synthesis and Purification Strategies

    • 3.1. Common Synthetic Approach

    • 3.2. Protocol for High-Purity Recrystallization

  • Reactivity and Synthetic Utility

    • 4.1. The Suzuki-Miyaura Cross-Coupling Reaction

    • 4.2. The Buchwald-Hartwig Amination

  • Applications in Drug Discovery

    • 5.1. Role as a Kinase Inhibitor Scaffold

  • Safety, Handling, and Storage

  • References

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in modern pharmacology, integral to the structure of numerous approved drugs. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a cornerstone of molecular design. Halogenated pyridine derivatives, such as this compound, are particularly valuable as versatile synthetic intermediates. The bromine atom at the 5-position serves as a highly effective reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse molecular fragments. Concurrently, the amino and carboxylic acid moieties at the 2- and 4-positions provide orthogonal sites for further derivatization. This trifunctional nature allows for the rapid assembly of complex, three-dimensional molecules, facilitating the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[1]

Physicochemical Profile and Structural Analysis

A foundational understanding of a molecule's intrinsic properties is essential for its successful application in synthesis and material design.

Note on CAS Number: The CAS number provided in the topic (40363-33-3) is not widely cited in available literature for this specific structure. A constitutional isomer, 2-Amino-5-bromonicotinic acid, is commonly associated with CAS 52833-94-0.[2][3][4][5] This guide will focus on the chemical entity known as this compound based on its name and structure.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2-Amino-5-bromonicotinic acid
CAS Number 1000339-23-0 (Reported)52833-94-0
Molecular Formula C₆H₅BrN₂O₂C₆H₅BrN₂O₂[3][4]
Molecular Weight 217.02 g/mol 217.02 g/mol [3][4]
Appearance Off-white to pale yellow powder[6]White to off-white powder
Melting Point Not widely reported~230-240 °C (decomposes)
Solubility Soluble in DMSO, DMF[6]Soluble in DMSO, methanol

Structural Rationale: The key to this molecule's utility lies in its electronic architecture. The C2-amino group acts as an electron-donating group, while the C4-carboxylic acid is electron-withdrawing. The C5-bromine atom's reactivity is modulated by these substituents, making it an excellent substrate for palladium-catalyzed reactions.

Synthesis and Purification Strategies

Robust and reproducible synthesis and purification are paramount for generating high-quality material, which is critical for the success of subsequent sensitive catalytic reactions.

Common Synthetic Approach

The synthesis of related compounds like 2-amino-5-bromonicotinic acid is often achieved through the direct bromination of the corresponding 2-aminonicotinic acid precursor.[2] This established methodology provides a reliable route to the target scaffold.

synthesis_workflow start 2-Aminoisonicotinic Acid reaction Reaction Vessel (Controlled Temp) start->reaction reagent Brominating Agent (e.g., NBS in H₂SO₄) reagent->reaction product_crude Crude Product reaction->product_crude Electrophilic Bromination purification Purification (Recrystallization) product_crude->purification Work-up product_final Pure 2-Amino-5-bromo- isonicotinic acid purification->product_final

Caption: General workflow for the synthesis of the target compound.

Expertise & Causality:

  • Reagent Choice: N-Bromosuccinimide (NBS) is frequently used as it is a solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine.

  • Solvent System: Conducting the reaction in a strong acid like sulfuric acid protonates the pyridine nitrogen. This deactivates the ring toward electrophilic substitution, thereby enhancing regioselectivity and preventing undesired side reactions.

Protocol for High-Purity Recrystallization

Objective: To achieve >98% purity, suitable for demanding applications such as transition metal catalysis.

Methodology:

  • Solvent Selection: Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol/water, DMF).

  • Dissolution: Add the crude solid to a minimal volume of the chosen hot solvent and stir until fully dissolved.

  • Hot Filtration: If insoluble impurities are visible, perform a rapid filtration of the hot solution through a pre-heated funnel to remove them. This prevents premature crystallization of the product.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small amount of cold, fresh solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Trustworthiness: The protocol's success is validated by analyzing the final product's purity via HPLC and confirming its identity using ¹H NMR and Mass Spectrometry. The melting point should also be sharp and consistent with reference values.

Reactivity and Synthetic Utility

The synthetic power of this compound is primarily realized through reactions at the C5-bromine position.

reactions_overview cluster_reactions Key Transformations core 2-Amino-5-bromo- isonicotinic acid suzuki Suzuki Coupling (Ar-B(OH)₂) core->suzuki C-C Bond Formation buchwald Buchwald-Hartwig (R₂NH) core->buchwald C-N Bond Formation other Other Couplings (Sonogashira, Heck) core->other C-C Bond Formation

Caption: Major cross-coupling reactions involving the title compound.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.[7][8]

Detailed Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₃PO₄ (2.0 equiv.).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) under the inert atmosphere.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[7]

Authoritative Grounding: The mechanism proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8]

The Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.[9][10]

Detailed Protocol:

  • Inert Atmosphere: In a glovebox or a Schlenk tube, combine the this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu).[9]

  • Degassing & Solvent: Ensure the vessel is under an inert atmosphere before adding an anhydrous, degassed solvent like toluene or dioxane.

  • Heating: Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up & Purification: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. The filtrate is then washed, dried, and purified by chromatography.[9]

Expertise Insight: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.[10]

Applications in Drug Discovery

Role as a Kinase Inhibitor Scaffold

The 2-aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors.[1] It forms crucial hydrogen bonds with the backbone of the kinase hinge region. This compound serves as an ideal starting point for such inhibitors. The 5-position can be elaborated using Suzuki coupling to introduce lipophilic groups that occupy the hydrophobic pocket, while the carboxylic acid can be converted to various amides to interact with the solvent-exposed region, thereby modulating potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Hazard Identification:

  • Irritation: Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][13]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated chemical fume hood.[13]

  • Wear standard PPE: safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Avoid dust formation during handling.[11]

Storage:

  • Store in a cool, dry, and well-ventilated area.[11]

  • Keep the container tightly sealed to prevent moisture ingress.[11]

  • Store away from strong oxidizing agents.

Conclusion and Future Perspective

This compound is a quintessential example of a modern synthetic building block, offering multiple, orthogonally reactive sites for molecular elaboration. Its utility in constructing libraries of complex molecules for drug discovery, particularly for targets like protein kinases, is well-established. Future applications will likely leverage this scaffold in the development of new materials and expand its use in other areas of medicinal chemistry as novel cross-coupling technologies continue to emerge.

References

Spectroscopic Profile of 2-Amino-5-bromoisonicotinic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-5-bromoisonicotinic acid, a key heterocyclic intermediate in contemporary drug discovery and fine chemical synthesis. In the absence of a complete, publicly available experimental dataset, this document leverages established spectroscopic principles and extensive data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence. We present predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, underpinned by a detailed rationale for the expected spectral features. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition of this data, ensuring a self-validating framework for researchers.

Introduction: The Significance of this compound

This compound belongs to the class of substituted pyridine carboxylic acids, a structural motif of immense importance in medicinal chemistry and materials science. The unique electronic and steric arrangement of the amino, bromo, and carboxylic acid functionalities on the isonicotinic acid scaffold imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream derivatives.

This guide provides an in-depth predictive analysis of the key spectroscopic signatures of this compound, followed by standardized protocols for experimental verification.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of this compound forms the basis for interpreting its spectroscopic output. The interplay of the electron-donating amino group and the electron-withdrawing and sterically bulky bromine atom and carboxylic acid group creates a distinct electronic environment on the pyridine ring.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
H-3~6.8 - 7.2SingletShielded by the adjacent electron-donating amino group.
H-6~8.0 - 8.4SingletDeshielded due to the anisotropic effect of the pyridine nitrogen and the inductive effect of the bromine atom.
-NH₂~6.0 - 7.0Broad SingletExchangeable protons of the primary amine.
-COOH~12.0 - 14.0Broad SingletHighly deshielded acidic proton, subject to concentration and solvent effects.

Causality Behind Predictions: The chemical shifts are estimated based on data for 2-aminopyridine, where the amino group strongly shields the ortho and para protons, and isonicotinic acid, where the carboxylic acid group and the ring nitrogen deshield the ring protons.[1][2][3] The bromine atom is expected to have a modest deshielding effect on the adjacent H-6 proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~158 - 162Strongly deshielded and attached to the electron-donating amino group.
C-3~110 - 115Shielded by the adjacent amino group.
C-4~145 - 150Deshielded due to attachment of the electron-withdrawing carboxylic acid group.
C-5~105 - 110Attached to bromine, which has a complex shielding/deshielding effect.
C-6~150 - 155Deshielded by the adjacent ring nitrogen.
-COOH~165 - 170Typical chemical shift for a carboxylic acid carbon.

Causality Behind Predictions: These predictions are derived from the known ¹³C NMR data for 2-aminopyridine and isonicotinic acid.[4][5][6] The amino group at C-2 causes a significant upfield shift at C-3 and C-5 (if it were present) and a downfield shift at C-2 and C-6, relative to pyridine. The bromine at C-5 is expected to cause a significant upfield shift at the point of attachment.

Predicted FT-IR Spectrum

The FT-IR spectrum will reveal the presence of the key functional groups in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted Major FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3300MediumN-H asymmetric & symmetric stretchingPrimary Amine
3300 - 2500BroadO-H stretchingCarboxylic Acid
~1710StrongC=O stretchingCarboxylic Acid
~1620StrongN-H bendingPrimary Amine
1600 - 1450Medium-StrongC=C and C=N ring stretchingAromatic Ring
~1300StrongC-O stretchingCarboxylic Acid
~1250StrongC-N stretchingAryl Amine
~850StrongC-H out-of-plane bendingSubstituted Pyridine
~700MediumC-Br stretchingAryl Bromide

Causality Behind Predictions: The predicted absorption bands are based on well-established correlation tables for infrared spectroscopy.[7][8] The broad O-H stretch of the carboxylic acid is expected to overlap with the C-H stretching region. The N-H stretches of the primary amine will appear as distinct peaks.[8] The carbonyl stretch of the carboxylic acid is a strong, characteristic band. The various ring vibrations are consistent with a substituted pyridine system.[9][10]

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 216 and 218 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Loss of H₂O (M-18): Dehydration from the carboxylic acid group.

    • Loss of COOH (M-45): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of Br (M-79/81): Cleavage of the carbon-bromine bond.

    • Loss of CO from the decarboxylated ion: A subsequent fragmentation step.

Causality Behind Predictions: The predicted fragmentation is based on the known mass spectrometric behavior of pyridine carboxylic acids and bromoaromatic compounds.[11][12] The presence of the bromine atom provides a clear isotopic signature for the molecular ion and any bromine-containing fragments.

Experimental Protocols for Spectroscopic Analysis

The following protocols are provided as a robust starting point for the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.7 mL DMSO-d₆ transfer Transfer to NMR tube dissolve->transfer cap Cap and invert to mix transfer->cap insert Insert sample into spectrometer cap->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 fourier Fourier Transform acquire_C13->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate reference Reference to Solvent Peak baseline->reference

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.[13][14][15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.[16][17]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the chemical shift scale by referencing the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[18]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.[19][20][21][22]

  • Data Processing and Cleaning:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Label the significant peaks with their corresponding wavenumbers.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

Mass Spectrometry (MS)

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Ensure the sample is fully dissolved. Filtration may be necessary if any particulates are present.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.

    • For positive ion mode, the protonated molecule [M+H]⁺ will be observed. For negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.[23]

  • Fragmentation Analysis (MS/MS):

    • Select the molecular ion of interest as the precursor ion.

    • Perform collision-induced dissociation (CID) by applying a collision energy to fragment the precursor ion.

    • Acquire the MS/MS spectrum to observe the resulting fragment ions. This will help confirm the structure of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, derived from a thorough analysis of analogous compounds, offer a reliable foundation for researchers in the fields of drug discovery and chemical synthesis. The detailed experimental protocols included herein provide a clear and actionable framework for the empirical validation of these predictions. By synthesizing theoretical understanding with practical, field-tested methodologies, this guide aims to accelerate research and development involving this versatile chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, owing to their unique electronic properties and ability to engage in critical biological interactions. Among these, 2-Amino-5-bromoisonicotinic acid stands out as a pivotal building block, offering a trifecta of functionalities—an amino group, a carboxylic acid, and a bromine atom—that serve as versatile handles for molecular elaboration. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of steps to provide a deep, mechanistic understanding of the synthesis of this valuable intermediate. Herein, we present a field-proven, self-validating protocol, grounded in the principles of electrophilic aromatic substitution, and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview: The Logic of Regioselective Bromination

The synthesis of this compound is most efficiently approached through the direct, regioselective bromination of its precursor, 2-aminoisonicotinic acid. The rationale for this strategy is rooted in the powerful directing effects of the substituents on the pyridine ring.

The amino group at the 2-position is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring, thereby increasing the electron density at the ortho (C3) and para (C5) positions and stabilizing the arenium ion intermediate.

Conversely, the carboxylic acid group at the 4-position is a deactivating group and a meta-director. It withdraws electron density from the ring, making electrophilic attack less favorable.

When both groups are present, the activating and directing influence of the amino group dominates. Of the two activated positions (ortho and para to the amino group), the C5 position is sterically more accessible than the C3 position, which is flanked by the bulky carboxylic acid group. Consequently, electrophilic attack by a brominating agent is overwhelmingly directed to the C5 position, leading to the desired product with high regioselectivity.

Synthesis of the Starting Material: 2-Aminoisonicotinic Acid

Prior to the core bromination step, a reliable supply of the starting material, 2-aminoisonicotinic acid, is essential. Several methods for its preparation have been reported. A common approach involves the nitration of pyridine-4-carboxylic acid to introduce a nitro group at the 2-position, followed by reduction of the nitro group to an amine.[1] Another viable route is the substitution of a 2-halopyridine-4-carboxylic acid with an ammonia source.[1] For the purposes of this guide, we will assume the availability of commercial 2-aminoisonicotinic acid.

Core Synthesis: Direct Bromination of 2-Aminoisonicotinic Acid

This section details the primary synthetic transformation to yield this compound. The chosen methodology is an adaptation of established procedures for the bromination of similar 2-aminopyridine derivatives, ensuring a high probability of success.[2]

Reaction Scheme

Synthesis cluster_main Synthesis of this compound 2-aminoisonicotinic_acid 2-Aminoisonicotinic Acid product This compound 2-aminoisonicotinic_acid->product Reflux reagents Bromine (Br2)Glacial Acetic Acid reagents->product

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Reagents:

  • 2-Aminoisonicotinic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-aminoisonicotinic acid (100 g, 0.724 mol) and glacial acetic acid (500 mL).

  • Initial Cooling: Cool the resulting suspension in an ice-water bath with continuous stirring.

  • Addition of Bromine: Slowly add liquid bromine (37.1 mL, 0.724 mol) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature of the reaction mixture below 20°C during the addition. The dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of over-brominated byproducts.

  • Reaction at Elevated Temperature: After the complete addition of bromine, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. A yellow solid precipitate of the product will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filtered solid with glacial acetic acid (100 mL) to remove any unreacted starting materials and impurities. Follow this with a wash of deionized water (50 mL) to remove the residual acetic acid.

  • Drying: Dry the purified solid product under vacuum to obtain this compound.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Mechanism cluster_mechanism Mechanism of Electrophilic Bromination Step1 Step 1: Activation of Bromine and Nucleophilic Attack Reactants 2-Aminoisonicotinic Acid + Br-Br Step1->Reactants Step2 Step 2: Formation of the Sigma Complex (Arenium Ion) Intermediate Sigma Complex (Arenium Ion) Step2->Intermediate Step3 Step 3: Deprotonation and Re-aromatization Product This compound + HBr Step3->Product Reactants->Intermediate Nucleophilic attack from C5 Intermediate->Product Loss of H+

Caption: Mechanism of electrophilic bromination of 2-aminoisonicotinic acid.

In the presence of the acidic solvent (glacial acetic acid), the bromine molecule becomes polarized, enhancing its electrophilicity. The electron-rich pyridine ring of 2-aminoisonicotinic acid, activated by the amino group, acts as a nucleophile and attacks the electrophilic bromine atom. This attack occurs preferentially at the C5 position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a base (which can be the acetate ion from acetic acid or another molecule of the substrate) abstracts a proton from the C5 carbon, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Data Presentation: Expected Yield and Characterization

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol [3]
Appearance White to light yellow solid
Melting Point >300 °C (decomposes)
Theoretical Yield ~157 g
Expected Yield High (based on similar reactions)
Purity (by HPLC) >98%

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR will display distinct signals for each of the six carbons in the pyridine ring and the carboxylic acid carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for the presence of a bromine atom.

Safety and Handling

  • Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a bromine spill kit readily available.

  • Glacial Acetic Acid: This is a corrosive and flammable liquid. Handle with care in a fume hood and wear appropriate PPE.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion and Future Perspectives

The direct bromination of 2-aminoisonicotinic acid represents a robust and efficient strategy for the synthesis of the highly valuable building block, this compound. The regioselectivity of this transformation is governed by the powerful directing effect of the amino group, making it a predictable and reliable reaction for researchers in the pharmaceutical and chemical industries. The protocol detailed in this guide provides a solid foundation for the successful synthesis of this compound, enabling its use in the development of novel therapeutic agents and other advanced materials. Further optimization of reaction conditions, such as exploring alternative brominating agents like N-bromosuccinimide (NBS), could potentially lead to even milder and more environmentally benign synthetic routes.[4]

References

A Comprehensive Technical Guide to 2-Amino-5-bromoisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromoisonicotinic acid, a halogenated pyridine derivative, is a versatile building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional scaffold, featuring an amino group, a bromo substituent, and a carboxylic acid, offers a rich platform for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive review of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its pivotal role as a precursor in the development of novel kinase inhibitors and antiviral agents. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its strategic importance in modern drug discovery are presented to serve as a valuable resource for researchers in the pharmaceutical and allied sciences.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the cornerstone of a vast array of pharmaceuticals, and pyridine-based scaffolds are particularly prominent due to their ability to engage in a variety of biological interactions. Within this class, this compound (IUPAC Name: 2-Amino-5-bromopyridine-4-carboxylic acid) has emerged as a crucial intermediate. The strategic placement of the amino, bromo, and carboxylic acid functionalities provides orthogonal handles for synthetic diversification, allowing for the systematic exploration of chemical space in drug discovery programs.

The 2-aminopyridine moiety is a well-established pharmacophore known to form key hydrogen bond interactions within the ATP-binding pockets of various kinases.[1] The bromo substituent serves as a versatile anchor for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.[2] Finally, the carboxylic acid group can be readily converted into a variety of functional groups, such as amides and esters, or can participate in salt formation to modulate the physicochemical properties of the final compound.[3] This trifecta of reactivity makes this compound a highly sought-after precursor for the synthesis of targeted therapeutics, particularly in the fields of oncology and virology.[2][4]

Physicochemical and Spectroscopic Properties

PropertyValue (for Methyl/Ethyl Ester)Reference
Molecular Formula C7H7BrN2O2 (Methyl Ester)[2]
Molecular Weight 231.05 g/mol (Methyl Ester)[2]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 180–185°C (decomposes) (Methyl Ester)[2]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[2]
Predicted Density 1.65±0.1 g/cm³ (Methyl Ester)[2]

Spectroscopic data for the ethyl ester of this compound provides valuable insights into the structural features of the parent acid.

Spectroscopic DataInterpretation
¹H NMR (CDCl₃, 500 MHz) δ 7.96 (s, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 5.69 (s, 2H, NH₂), 4.36 (q, J = 7.0 Hz, 2H, OCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ 165.8, 144.1, 140.3, 126.9, 118.8, 61.6, 14.2

The ¹H NMR spectrum clearly shows the two aromatic protons as singlets, the amino protons as a broad singlet, and the characteristic quartet and triplet of the ethyl group. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Synthesis and Purification

A definitive, step-by-step synthesis for this compound is not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for related compounds. The most logical approach involves the hydrolysis of its corresponding methyl or ethyl ester, which can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

Synthesis_Pathway start 2-Aminoisonicotinic Acid ester Methyl 2-aminoisonicotinate start->ester Esterification (MeOH, H+) bromoester Methyl 2-amino-5-bromoisonicotinate ester->bromoester Bromination (NBS, Solvent) acid This compound bromoester->acid Hydrolysis (LiOH or NaOH)

Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 2-Aminoisonicotinic Acid

  • To a stirred solution of 2-aminoisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-aminoisonicotinate.

Step 2: Bromination of Methyl 2-aminoisonicotinate

  • Dissolve methyl 2-aminoisonicotinate in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude methyl 2-amino-5-bromoisonicotinate.

Step 3: Hydrolysis of Methyl 2-amino-5-bromoisonicotinate

  • Dissolve the crude methyl 2-amino-5-bromoisonicotinate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H, carboxylic acid O-H and C=O stretches).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.

Reactivity cluster_0 This compound cluster_1 Reactions main 2-Amino-5-bromo- isonicotinic Acid amino_rxn Acylation, Alkylation main->amino_rxn Amino Group bromo_rxn Suzuki, Sonogashira, Buchwald-Hartwig Couplings main->bromo_rxn Bromo Group acid_rxn Amidation, Esterification main->acid_rxn Carboxylic Acid

Reactivity of this compound's functional groups.

  • The Amino Group: The 2-amino group is a nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of various side chains and the construction of fused heterocyclic systems.

  • The Bromo Group: The bromine atom at the 5-position is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).

  • The Carboxylic Acid Group: The carboxylic acid functionality can be activated and coupled with amines to form amides, a common structural motif in many drug molecules.[3] It can also be esterified to modulate solubility and pharmacokinetic properties. Common coupling reagents for amidation include HOBT/EDCI and HATU.[3]

Applications in Drug Discovery

The 2-amino-5-bromopyridine scaffold is a privileged structure in medicinal chemistry, and this compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors and antiviral compounds.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 2-aminopyridine moiety of this compound is a key hydrogen-bonding motif that can interact with the hinge region of the ATP-binding site of many kinases. The strategic derivatization of the bromo and carboxylic acid groups allows for the optimization of potency and selectivity against specific kinase targets.

Illustrative Synthetic Scheme towards a Kinase Inhibitor:

Kinase_Inhibitor_Synthesis start 2-Amino-5-bromo- isonicotinic Acid step1 Amide Coupling (Amine, Coupling Reagent) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Suzuki Coupling (Arylboronic Acid, Pd catalyst) intermediate1->step2 final_product Kinase Inhibitor step2->final_product

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-5-bromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-bromoisonicotinic acid in Synthesis

This compound and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The strategic placement of the amino, carboxylic acid, and bromo functionalities on the pyridine ring offers a versatile scaffold for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and widely used method for forming carbon-carbon bonds, is particularly well-suited for the functionalization of this heteroaryl halide.[1][2] This reaction's tolerance of a broad range of functional groups and its typically mild reaction conditions make it an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active compounds.[3]

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into optimizing reaction conditions for this specific substrate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][4][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) intermediate.[4][7] The electron-rich nature of the palladium catalyst facilitates this step.[4]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center. A base is crucial for this step, as it activates the organoboron compound, making it more nucleophilic.[6][1][8] The choice of base can significantly influence the reaction rate and yield.[8][9]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][4]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)2 + Base Reactants->OxAdd Ar-X Reactants->Transmetalation Ar'-B(OR)2, Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Suzuki Coupling of this compound

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane and water to the flask. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to approximately 3-4 with 1M HCl to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Potassium phosphate (K₃PO₄) (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.02 mmol, 4 mol%)

  • n-Butanol (4 mL)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add n-butanol to the vial.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-40 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Boronic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst (under inert atmosphere) C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp. F->G H Aqueous Work-up (pH adjustment, extraction) G->H I Purification (Filtration, Recrystallization, or Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Optimization and Key Parameters

The success of a Suzuki coupling reaction with this compound often depends on the careful selection of several key parameters.

ParameterCommon OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)[10]The choice of catalyst depends on the reactivity of the boronic acid and the steric hindrance around the coupling site. For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands are often required.[11][12][13]
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), other phosphine ligandsWhen using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a ligand is necessary to form the active catalytic species. Bulky biarylphosphine ligands can enhance catalyst activity and stability.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF[8]The base activates the boronic acid for transmetalation.[6][1][8] Stronger bases can sometimes accelerate the reaction, but may not be compatible with base-sensitive functional groups.[9] Inorganic bases are generally preferred.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O, n-ButanolThe solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base.[15][16]
Temperature Room temperature to 150 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or catalyst. Microwave heating can provide rapid and efficient heating.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent, low reaction temperature.Ensure the catalyst is active and handled under an inert atmosphere. Thoroughly degas the reaction mixture. Screen different bases and solvents. Increase the reaction temperature or consider using microwave heating.[17][18]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without complete reduction.[2]Ensure rigorous degassing of the reaction mixture. Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[2]
Protodeborylation (Loss of Boronic Acid) Instability of the boronic acid, especially with electron-withdrawing groups or under prolonged heating.Use a milder base like KF. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[17] Add the boronic acid in portions throughout the reaction.
Difficulty in Product Purification Co-elution with byproducts or starting materials.Optimize the reaction to minimize byproduct formation. Explore different purification techniques such as recrystallization or alternative chromatography conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide range of substituted aminopyridine carboxylic acids. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can efficiently generate diverse molecular scaffolds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for achieving successful and reproducible outcomes in these important synthetic transformations.

References

Protocol for N-acylation of 2-Amino-5-bromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acylation of 2-Amino-5-bromoisonicotinic Acid

Introduction

The N-acylation of aminopyridines is a fundamental transformation in organic synthesis, providing a robust pathway to a diverse array of amide-containing molecules. These products are significant building blocks in the development of pharmaceuticals and agrochemicals due to the prevalence of the amide bond in biologically active compounds. This document provides a detailed protocol for the N-acylation of this compound, a versatile trifunctional building block. The presence of an amino group, a carboxylic acid, and a bromine atom on the pyridine ring allows for selective and sequential chemical modifications, making it a valuable starting material in medicinal chemistry.

This guide is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive, step-by-step methodology, explains the underlying chemical principles, and provides insights into critical experimental parameters.

Reaction Principle and Mechanism

The N-acylation of this compound involves the reaction of the nucleophilic amino group with an acylating agent, typically an acyl chloride or an acid anhydride. The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the carboxylic acid, which can enhance the nucleophilicity of the amino group.

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product.

Figure 1: General mechanism of N-acylation.

Materials and Reagents

ReagentGradeSupplier (Example)CAS Number
This compound≥98%Sigma-Aldrich38173-33-6
Acetyl chloride≥98%Sigma-Aldrich75-36-5
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific141-78-6
HexanesACS Reagent, ≥98.5%Fisher Scientific110-54-3
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific7757-82-6
Hydrochloric acid (HCl)1 M solutionVWR7647-01-0
Saturated sodium bicarbonate (NaHCO₃)solutionVWR144-55-8
BrineSaturated solutionVWR7647-14-5

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a suspected carcinogen. Minimize exposure.

Experimental Protocol: N-acetylation of this compound

This protocol details the N-acetylation using acetyl chloride as the acylating agent.

Experimental_Workflow start_end start_end process process decision decision output output start Start setup Reaction Setup: - Dissolve starting material in DCM/Pyridine - Cool to 0°C start->setup addition Slowly add Acetyl Chloride setup->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Quench with water - Acid/Base washes - Dry organic layer monitoring->workup Reaction Complete purification Purification: - Concentrate in vacuo - Recrystallization or Column Chromatography workup->purification characterization Characterization: - NMR, MS, IR purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) to the flask.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent:

    • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (pyridinium hydrochloride) may form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

    • The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up:

    • Upon completion, carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Characterization

The structure and purity of the final product, 2-acetamido-5-bromoisonicotinic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetyl group and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the product.

  • IR (Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups, particularly the amide C=O and N-H stretches.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40 °C).
Deactivated acylating agent.Use freshly opened or distilled acylating agent.
Low YieldProduct loss during work-up.Ensure complete extraction of the product from the aqueous layer. Minimize the number of transfer steps.
Competing side reactions.Maintain a low temperature during the addition of the acylating agent.
Difficulty in PurificationImpurities with similar polarity to the product.Optimize the eluent system for column chromatography or try a different purification method like recrystallization.

Conclusion

This application note provides a reliable and reproducible protocol for the N-acylation of this compound. The described methodology is a cornerstone for the synthesis of more complex molecules in drug discovery and materials science. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently synthesize the desired N-acylated products in high yield and purity.

Title: Comprehensive Analytical Characterization of 2-Amino-5-bromoisonicotinic Acid: A Multi-Technique Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

2-Amino-5-bromoisonicotinic acid is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents. Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques required for the robust characterization of this intermediate. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis, grounded in fundamental scientific principles and field-proven insights. The methodologies are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

In modern drug development, the quality of a final API is not merely tested at the end of the synthesis but is built-in throughout the process. This "Quality by Design" (QbD) approach places immense importance on the rigorous characterization of key starting materials and intermediates. This compound, with its reactive amine, carboxylic acid, and bromo-substituted pyridine core, presents a unique analytical challenge. Its characterization is essential to confirm its chemical structure, quantify its purity, identify potential process-related impurities (e.g., isomers, starting materials), and assess its thermal stability.

This guide moves beyond a simple listing of techniques. It explains the causality behind experimental choices—why a specific HPLC column is chosen, why derivatization is necessary for GC-MS, and how to interpret the unique isotopic signature of the bromine atom in mass spectrometry.

Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.

PropertyValueSource
IUPAC Name 2-Amino-5-bromopyridine-4-carboxylic acid-
CAS Number 1000339-23-0[1]
Molecular Formula C₆H₅BrN₂O₂[2][3]
Molecular Weight 217.02 g/mol [2][3][4][5]
Appearance Off-white to pale yellow or orange solid[6][7]
Key Functional Groups Carboxylic Acid, Aromatic Amine, Pyridine Ring, C-Br Bond-

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of this compound and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for this analyte due to its polar, non-volatile nature. The compound contains both an acidic (carboxylic acid) and a basic (amino) group, making it amphoteric. This requires careful control of the mobile phase pH to ensure a single ionic form and achieve sharp, symmetrical peaks. A low pH mobile phase (pH ~2.5-3.0) is typically chosen to protonate the amino group and suppress the ionization of the carboxylic acid, leading to good retention and peak shape on a C18 column.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B E Inject Sample B->E C Prepare Mobile Phases (A: 0.1% H3PO4 in H2O) (B: Acetonitrile) D Equilibrate C18 Column C->D D->E F Run Gradient Elution E->F G Detect at 254 nm (UV) F->G H Integrate Peaks G->H I Calculate % Purity (Area Normalization) H->I J System Suitability Test (Tailing, Plates, RSD) I->J

Caption: HPLC workflow for purity analysis of this compound.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid ensures the analyte is in a single protonated state for consistent chromatography.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. Rationale: This wavelength provides good absorbance for the pyridine ring system.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water.

  • System Suitability Test (SST):

    • Tailing Factor: Must be ≤ 2.0 for the main peak.

    • Theoretical Plates: Must be ≥ 2000 for the main peak.

    • Repeatability: Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections.

  • Calculation: Determine purity using the area percent method. The HPLC methodology is a primary method for analyzing amino acid impurities.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: Direct GC analysis of this compound is not feasible due to its high polarity and low volatility. Therefore, derivatization is mandatory.[10] Silylation is a common technique where active hydrogens on the amine and carboxylic acid groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[10] This process drastically increases volatility, allowing the analyte to be analyzed by GC. This method is particularly useful for identifying residual synthesis solvents or volatile by-products.

  • Derivatization: a. Place ~1 mg of the sample in a 2 mL GC vial. b. Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Add 200 µL of Pyridine (acts as a catalyst and solvent). d. Cap the vial tightly and heat at 70 °C for 60 minutes. e. Cool to room temperature before analysis. Trustworthiness: The derivatization must be complete. Running a time-course study (e.g., 30, 60, 90 min heating) during validation is crucial to ensure the reaction has gone to completion.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-550 amu.

    • Source Temperature: 230 °C.

  • Data Interpretation: The mass spectrum of the di-silylated derivative should show a characteristic molecular ion peak cluster reflecting the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).[11]

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide orthogonal confirmation of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful techniques for unambiguous structural confirmation. The ¹H NMR spectrum will show distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons from the -NH₂ and -COOH groups. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this compound and allows for the observation of exchangeable -NH₂ and -COOH protons.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire standard proton spectrum.

    • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

    • (Optional) 2D NMR: COSY and HSQC experiments can be run to confirm H-H and C-H correlations, respectively.

  • Expected ¹H NMR Data (in DMSO-d₆):

    Protons Expected Chemical Shift (ppm) Multiplicity Notes
    H-3 ~8.1-8.3 Singlet Proton adjacent to bromine.
    H-6 ~8.4-8.6 Singlet Proton between two nitrogen atoms (in pyridine ring).
    -NH₂ ~6.5-7.5 Broad Singlet Chemical shift is concentration and temperature dependent.

    | -COOH | ~12-14 | Very Broad Singlet | Exchangeable proton, often very broad. |

  • Expected ¹³C NMR Data (in DMSO-d₆): The spectrum will show 6 distinct carbon signals corresponding to the pyridine ring and the carboxyl group. The carbon bearing the bromine (C-5) will be significantly shifted compared to the non-brominated parent compound.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight, which is a critical identity test. For this compound, the presence of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotope pattern in the mass spectrum with a ~1:1 intensity ratio, providing definitive evidence for the presence of a single bromine atom.[11]

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • Chromatography: Use the HPLC method described in Protocol 1, but replace the non-volatile phosphoric acid with a volatile acid like 0.1% Formic Acid.[8]

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The amino group is readily protonated.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

    • Mass Range: 100-400 m/z.

  • Expected Results:

    • [M+H]⁺ Ion: A pair of peaks at m/z 216.96 and 218.96 (approx.) with a ~1:1 intensity ratio.

    • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion will likely show a characteristic loss of H₂O (18 Da) and/or CO₂ (44 Da) from the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups. It provides a molecular "fingerprint" that can be used for identification against a reference standard.

cluster_techniques Orthogonal Analytical Techniques cluster_info Information Gained NMR NMR (¹H, ¹³C) NMR_Info Connectivity & Skeleton (C-H Framework) NMR->NMR_Info MS Mass Spectrometry (LC-MS) MS_Info Molecular Weight & Elemental Composition (Br) MS->MS_Info FTIR FTIR FTIR_Info Functional Groups (-COOH, -NH₂, C-Br) FTIR->FTIR_Info Structure Unambiguous Structure of this compound NMR_Info->Structure MS_Info->Structure FTIR_Info->Structure

Caption: Integration of spectroscopic techniques for structural confirmation.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR requires minimal sample preparation and is non-destructive.

  • Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Functional Group Vibration Notes
    3400-3200 N-H Stretch (Amine) Typically two bands for a primary amine.
    3300-2500 O-H Stretch (Carboxylic Acid) Very broad band due to hydrogen bonding.
    ~1700 C=O Stretch (Carboxylic Acid) Strong, sharp absorption.
    ~1600, ~1500 C=C and C=N Stretch Aromatic pyridine ring vibrations.
    ~1250 C-O Stretch (Carboxylic Acid) -

    | 600-500 | C-Br Stretch | In the fingerprint region. |

Thermal Analysis: Stability and Physical Properties

Thermal analysis provides crucial information about the material's stability, melting behavior, and the presence of residual solvents or water.[12]

Protocol 6: DSC and TGA Analysis
  • Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Method:

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at 50 mL/min.

    • Data to Obtain: Onset of melting, peak melting temperature, and any other thermal events (e.g., decomposition). The melting point of a similar compound, 2-bromonicotinic acid, is reported as 200-203 °C.[13]

  • TGA Method:

    • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at 50 mL/min.

    • Data to Obtain: Mass loss as a function of temperature. This can indicate the presence of water/solvents (mass loss below 120 °C) and the onset of thermal decomposition.

Conclusion: A Holistic Approach to Characterization

The characterization of this compound is not a task for a single analytical technique. A holistic, orthogonal approach as described in this guide is essential for ensuring the quality and integrity of this critical pharmaceutical intermediate. By combining chromatographic separation (HPLC), structural elucidation (NMR, MS, FTIR), and thermal analysis (DSC/TGA), researchers and quality control scientists can build a comprehensive analytical profile. This multi-faceted data package provides the highest level of confidence in the material's identity, purity, and stability, underpinning the development of safe and effective medicines.

References

Application Note: A Validated RP-HPLC Method for Purity Analysis of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-Amino-5-bromoisonicotinic acid. This compound is a vital intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), making its purity a critical quality attribute.[1] The described isocratic method utilizes a C18 stationary phase with UV detection, providing the specificity, accuracy, and precision required for quality control in research, development, and manufacturing environments. All validation procedures are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction

This compound is a substituted pyridinemonocarboxylic acid derivative. Its molecular structure contains both an acidic (carboxylic acid) and a basic (amino) group, making it amphoteric.[4] The purity of such intermediates is a fundamental requirement in the pharmaceutical industry, as impurities can affect the safety, efficacy, and stability of the final drug product.[5] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of APIs and their intermediates due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

This document provides a comprehensive, step-by-step protocol for a reliable RP-HPLC method specifically developed for this compound. It includes detailed chromatographic conditions, sample preparation, and a full validation protocol, offering a turnkey solution for analytical chemists and quality control professionals.

Chromatographic Principle

The method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar aqueous-organic mixture.[6] The analyte, being a polar, ionizable compound, requires careful control of the mobile phase pH to ensure reproducible retention and optimal peak shape.[8] By using an acidic mobile phase (pH ≈ 3.0), the carboxyl group is largely protonated, reducing its polarity, while the amino group is protonated, increasing its polarity. This controlled ionization state allows for predictable interaction with the C18 stationary phase and effective separation from potential impurities.

Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Test Sample: Batches of this compound for analysis

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Ultrapure, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade (approx. 85%)

  • Methanol: HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard column for reverse-phase methods, providing good resolution for small molecules.[9]
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (30:70, v/v)The buffer controls the pH to ensure consistent ionization of the analyte, while acetonitrile acts as the organic modifier to control retention.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[9]
Detection Wavelength 264 nmIsonicotinic acid and its derivatives show a strong absorbance maximum around this wavelength, ensuring high sensitivity.[11][12]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Run Time 20 minutesSufficient time to elute the main peak and any potential pre- or post-eluting impurities.

Experimental Protocols

Buffer and Mobile Phase Preparation
  • 25mM KH₂PO₄ Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of ultrapure water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase:

    • Mix 300 mL of HPLC-grade acetonitrile with 700 mL of the prepared buffer.

    • Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing before use.

Standard and Sample Solution Preparation
  • Diluent: Use the mobile phase as the diluent for all preparations.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Sample Solution (100 µg/mL):

    • Accurately weigh 10 mg of the this compound test sample.

    • Prepare a 100 mL solution following the same procedure as the standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates.[13]

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Buffer Prepare Buffer (pH 3.0) Prep_MP Prepare Mobile Phase (ACN:Buffer 30:70) Prep_Buffer->Prep_MP Prep_Sample Prepare Sample & Standard Solutions (100 µg/mL) Prep_MP->Prep_Sample Filter Filter Solutions (0.45 µm) Prep_Sample->Filter Equilibrate Equilibrate System (≥30 min) Filter->Equilibrate Inject Inject Blank, Standard, and Sample Equilibrate->Inject Acquire Acquire Data (20 min @ 264 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify Main Peak & Impurities Integrate->Identify Calculate Calculate Purity (% Area) Identify->Calculate Report Final Report Calculate->Report

Caption: HPLC workflow from preparation to final report.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][14][15]

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject blank (diluent), standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light).Peak for analyte is free from interference from blank and impurities. Peak purity index > 0.999 in forced degradation samples.
Linearity Analyze five concentrations from 25 to 150 µg/mL (n=3).Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike a known sample with the reference standard at 80%, 100%, and 120% levels (n=3 for each).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate: Analysis on a different day with a different analyst.%RSD ≤ 2.0% for peak area and retention time.
LOD & LOQ Determined from the standard deviation of the response and the slope of the linearity curve.LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability parameters (tailing factor, plate count) remain within limits. %RSD of results ≤ 2.0%.

Data Analysis and Interpretation

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability tests (SST) must be performed before analysis by injecting the standard solution five times. The SST results must meet the following criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

The following diagram outlines the logical relationship between the core validation parameters, ensuring a comprehensive assessment of the method's performance.

Validation_Logic cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Confidence cluster_performance Performance Limits center_node Reliable Method Specificity Specificity (Selectivity) Specificity->center_node Accuracy Accuracy (Trueness) Accuracy->center_node Precision Precision (Repeatability) Precision->Accuracy Linearity Linearity & Range Linearity->center_node Linearity->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->center_node LOQ->Linearity Robustness Robustness Robustness->center_node

Caption: Inter-relationship of method validation parameters.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the purity determination of this compound. The method validation results confirm its suitability for routine quality control analysis in the pharmaceutical industry. The isocratic nature of the method ensures shorter run times and less solvent consumption, making it an efficient and cost-effective analytical solution.

References

Use of 2-Amino-5-bromoisonicotinic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Amino-5-bromoisonicotinic Acid

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

This compound (CAS No: 52833-94-0) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] Its structure is distinguished by three key reactive sites: an amino group, a carboxylic acid, and a bromine atom, all strategically positioned on a pyridine core. This unique arrangement offers synthetic chemists a versatile platform for molecular elaboration, enabling the construction of complex, biologically active molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents. Simultaneously, the amino and carboxylic acid groups provide handles for amide bond formation, esterification, and the construction of fused heterocyclic systems.[2][3] This guide provides a detailed exploration of the synthetic applications of this compound, complete with field-proven protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-amino-5-bromopyridine-4-carboxylic acid [4]
CAS Number 52833-94-0 [1][4]
Molecular Formula C₆H₅BrN₂O₂ [4]
Molecular Weight 217.02 g/mol [4]
Appearance Off-white to pale yellow crystalline powder [2]
Melting Point 180–185°C (decomposes) [2]

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water |[2] |

Hazard Identification and Safe Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

  • Health Hazards : The compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is known to cause skin irritation and serious eye irritation.[4][5] May also cause respiratory irritation.[5]

  • Precautionary Measures :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

    • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat.[6]

    • Handling : Avoid breathing dust.[5] Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[5]

    • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from light.[2][5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds between organoboron compounds and organic halides with high functional group tolerance.[8][9][10][11] This reaction is extensively used to synthesize biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[12]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][13]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (+ Ar-Br) transmetalation_complex Ar-Pd(II)L₂-R pd2_complex->transmetalation_complex Transmetalation (+ R-B(OH)₂) product Ar-R transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Table 2: Materials for Suzuki-Miyaura Coupling

Reagent/Material Quantity Moles (Equiv.) Purpose
This compound 217 mg 1.0 mmol (1.0) Starting Material
Arylboronic Acid - 1.2 mmol (1.2) Coupling Partner
Pd(PPh₃)₄ 35 mg 0.03 mmol (0.03) Catalyst
Potassium Carbonate (K₂CO₃) 276 mg 2.0 mmol (2.0) Base
1,4-Dioxane / Water (4:1) 10 mL - Solvent
Anhydrous Sodium Sulfate As needed - Drying Agent
Ethyl Acetate & Hexanes As needed - Solvents for Workup & Chromatography

| Inert Gas (Argon or Nitrogen) | - | - | Inert Atmosphere |

Experimental Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[13]

  • Inerting : Seal the flask and purge it by evacuating and backfilling with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8][13]

  • Solvent Addition : Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL). Degas the solution by bubbling the inert gas through it for 15-20 minutes.[13]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).[13]

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[13]

  • Aqueous Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[13]

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-aryl-isonicotinic acid.[8][13]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, K₂CO₃) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Degassed Solvent B->C D 4. Add Pd Catalyst C->D E 5. Heat & Stir (80-100°C, 4-12h) D->E F 6. Monitor by TLC E->F G 7. Cool & Dilute F->G H 8. Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[14] It is an invaluable tool for installing alkynyl moieties, which are important pharmacophores and versatile handles for further synthetic transformations like click chemistry.

This protocol is adapted from general procedures for the Sonogashira coupling of bromo-pyridines and serves as a reliable method for functionalizing this compound.[15]

Table 3: Materials for Sonogashira Coupling

Reagent/Material Quantity Moles (Equiv.) Purpose
This compound 108.5 mg 0.5 mmol (1.0) Starting Material
Terminal Alkyne - 0.6 mmol (1.2) Coupling Partner
Pd(CF₃COO)₂ 4.2 mg 0.0125 mmol (0.025) Catalyst Precursor
Triphenylphosphine (PPh₃) 6.6 mg 0.025 mmol (0.05) Ligand
Copper(I) Iodide (CuI) 4.8 mg 0.025 mmol (0.05) Co-catalyst
Triethylamine (Et₃N) 1 mL - Base & Solvent

| N,N-Dimethylformamide (DMF) | 2 mL | - | Solvent |

Experimental Procedure:

  • Catalyst Preparation : In a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[15]

  • Solvent Addition : Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature until a homogeneous solution is formed.[15]

  • Reagent Addition : To the catalyst mixture, add this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (1 mL).[15]

  • Reaction : Heat the reaction mixture at 100°C for 3 hours, monitoring the reaction progress by TLC.[15]

  • Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Expanding the Synthetic Toolkit: Derivatization and Cyclization

Beyond cross-coupling, the amino and carboxylic acid functional groups of this compound serve as versatile handles for constructing more complex molecular architectures, including fused heterocyclic systems, which are privileged structures in medicinal chemistry.[16]

Synthesis of Fused Heterocyclic Scaffolds

The vicinal amino and carboxylic acid groups (after initial functionalization at the bromine position) can be utilized in cyclization reactions to form fused ring systems. This strategy allows for the rapid construction of novel molecular frameworks. For example, condensation reactions can lead to the formation of pyridopyrimidones or other related heterocycles.[17][18]

Heterocycle_Synthesis start 2-Amino-5-bromo- isonicotinic acid step1 Step 1: Cross-Coupling (e.g., Suzuki, Sonogashira) - Functionalize C5 position start->step1 intermediate Functionalized Pyridine Intermediate step1->intermediate step2 Step 2: Amide Formation - Activate COOH - React with Amine (R-NH₂) intermediate->step2 amide_intermediate Amide Intermediate step2->amide_intermediate step3 Step 3: Intramolecular Cyclization - Condensation reaction - Forms new fused ring amide_intermediate->step3 product Fused Heterocyclic Product (e.g., Pyridopyrimidone) step3->product

Caption: Conceptual workflow for building fused heterocycles.

Conclusion

This compound is a quintessential example of a strategic building block in organic synthesis. Its trifunctional nature provides a robust and flexible platform for creating diverse and complex molecules. The capacity for selective functionalization via palladium-catalyzed cross-coupling at the C5-bromo position, coupled with the synthetic versatility of the amino and carboxylic acid groups, makes it an invaluable tool for medicinal chemists. The protocols and insights provided herein demonstrate its broad utility and underscore its importance in the rapid generation of novel chemical entities for drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-5-bromoisonicotinic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. This compound is a highly versatile heterocyclic building block, prized for its trifunctional nature. The pyridine core is a well-established scaffold in a multitude of approved pharmaceuticals.[1] The strategic placement of an amino group, a carboxylic acid, and a bromine atom provides orthogonal chemical handles for a variety of synthetic transformations. This allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2][3] The carboxylic acid at the 4-position and the amino group at the 2-position serve as key points for further derivatization, most commonly through amide bond formation, to modulate the physicochemical properties and biological activity of the resulting molecules.[4] This application note will provide detailed experimental protocols for the key synthetic transformations of this compound and its derivatives, and showcase its application in the synthesis of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Core Synthetic Strategies and Experimental Protocols

The synthetic utility of this compound is primarily centered around the functionalization of the C-Br bond, followed by modifications of the carboxylic acid and amino groups. Due to the potential for the free carboxylic acid to interfere with certain catalytic cycles, it is often advantageous to first protect it as an ester, for example, a methyl or ethyl ester.

Esterification of this compound

A straightforward esterification provides a more versatile starting material for subsequent cross-coupling reactions.

Protocol 1: Synthesis of Methyl 2-Amino-5-bromoisonicotinate

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-amino-5-bromoisonicotinate.

    • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the primary site for introducing molecular diversity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common and powerful methods for this purpose.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-Amino-5-bromoisonicotinate

  • Materials:

    • Methyl 2-amino-5-bromoisonicotinate (1.0 eq)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add methyl 2-amino-5-bromoisonicotinate, the arylboronic acid, and the base.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Yields are based on analogous reactions with 5-bromonicotinic acid and are representative.[2]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Reaction Setup (Substrates, Base) inert Inert Atmosphere (Ar/N2 Purge) start->inert 1. reagents Add Catalyst & Solvent inert->reagents 2. reaction Heat & Stir (80-100 °C) reagents->reaction 3. workup Aqueous Workup (Extraction) reaction->workup 4. purify Purification (Chromatography) workup->purify 5. product 2-Amino-5-aryl- isonicotinate purify->product 6.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in bioactive molecules.[3]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of Methyl 2-Amino-5-bromoisonicotinate

  • Materials:

    • Methyl 2-amino-5-bromoisonicotinate (1.0 eq)

    • Primary or secondary amine (1.1 - 1.5 eq)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 eq)

    • Anhydrous Toluene (or other suitable aprotic solvent)

    • Schlenk flask or glovebox

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.

    • Add methyl 2-amino-5-bromoisonicotinate and the amine coupling partner to the flask.

    • Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)-NHR'R'']+ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR'R''(L2) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim Ar-NR'R'' RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Amide Bond Formation

The carboxylic acid functionality (or its ester precursor) is a key handle for introducing a wide range of substituents via amide bond formation. This is a crucial step in the synthesis of many bioactive molecules, including kinase inhibitors where the amide can form key hydrogen bonds with the target protein.[4]

Protocol 4: General Procedure for Amide Coupling

  • Materials:

    • 2-Amino-5-aryl-isonicotinic acid (or the corresponding methyl ester) (1.0 eq)

    • Amine (1.1 eq)

    • Coupling reagent (e.g., HATU, HOBt/EDC) (1.2 eq)

    • Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF or DCM)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • If starting from the methyl ester, first hydrolyze it to the carboxylic acid using aqueous LiOH or NaOH in a mixture of THF and water.

    • To a solution of the 2-amino-5-aryl-isonicotinic acid in anhydrous DMF, add the amine, coupling reagent, and base.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules

Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By functionalizing the 5-position with appropriate aryl or heteroaryl groups and derivatizing the carboxylic acid as an amide, potent and selective kinase inhibitors can be synthesized.[5]

Synthetic Strategy for a Hypothetical Kinase Inhibitor:

  • Esterification: Protect the carboxylic acid of this compound as a methyl ester.

  • Suzuki-Miyaura Coupling: Introduce a key aryl or heteroaryl group at the 5-position.

  • Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Couple the carboxylic acid with a desired amine to introduce a side chain that can interact with the solvent-exposed region of the kinase active site.

Diagram 3: Synthetic Pathway to a Kinase Inhibitor

Kinase_Inhibitor_Synthesis Start 2-Amino-5-bromo- isonicotinic acid Ester Methyl 2-amino-5- bromoisonicotinate Start->Ester Protocol 1: Esterification Suzuki Methyl 2-amino-5-aryl- isonicotinate Ester->Suzuki Protocol 2: Suzuki Coupling Sapon 2-Amino-5-aryl- isonicotinic acid Suzuki->Sapon Saponification (LiOH/NaOH) Amide Bioactive Kinase Inhibitor (Amide) Sapon->Amide Protocol 4: Amide Coupling

Caption: Multi-step synthesis of a potential kinase inhibitor.

Synthesis of Anti-inflammatory Agents

Derivatives of isonicotinic acid have shown promise as anti-inflammatory agents. The introduction of specific aryl or amino groups can lead to compounds that modulate inflammatory pathways.

Synthetic Strategy for a Hypothetical Anti-inflammatory Agent:

  • Esterification: Protect the carboxylic acid of this compound as a methyl ester.

  • Buchwald-Hartwig Amination: Introduce a substituted aniline at the 5-position.

  • Saponification and Amide Coupling: Further derivatize the carboxylic acid to modulate activity and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its trifunctional nature allows for a modular and efficient approach to building molecular complexity. The protocols detailed in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provide a robust toolkit for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological evaluation. The strategic application of these methods can significantly accelerate the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, yet its synthesis and functionalization are fraught with challenges.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory, grounded in mechanistic principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of substituted pyridines. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low Yield in Hantzsch Pyridine Synthesis

Question: My Hantzsch pyridine synthesis is resulting in a very low yield of the desired 1,4-dihydropyridine or the final oxidized pyridine. What are the likely causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a common problem and can be attributed to several factors, from inefficient reaction conditions to poor oxidation of the dihydropyridine intermediate.[2][3] The classical one-pot method often requires harsh conditions and long reaction times, which can lead to side product formation and degradation.[2]

Potential Causes & Solutions:

  • Inefficient Reaction Conditions: The traditional heating of reactants in a solvent like ethanol can be slow and inefficient.

    • Solution 1: Catalysis and Alternative Energy Sources. Consider using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been reported to significantly improve yields to as high as 96%.[2] Microwave-assisted synthesis is another excellent alternative, often leading to high yields (82-94%) and drastically reduced reaction times (2-7 minutes).[2]

    • Solution 2: Solvent-Free Conditions. Performing the reaction under solvent-free conditions can also lead to improved yields.[4]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical and often a source of yield loss.

    • Solution: Classical oxidants like nitric acid, potassium permanganate, or chromium trioxide can be harsh and lead to difficult workups and side products.[2][3] Milder and more efficient oxidizing agents should be considered. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or iodine in refluxing methanol has proven effective.[2][5]

  • Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor undesired routes.[2][3]

    • Solution: Carefully control the stoichiometry of your reactants and the reaction temperature. Analyzing reaction intermediates via techniques like TLC or LC-MS can help elucidate the predominant pathway and identify where product loss is occurring.[2]

Workflow for an Optimized Hantzsch Synthesis (Microwave-Assisted)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a microwave-safe vessel. reaction Add ethanol (3-5 mL). Seal the vessel and irradiate in a microwave reactor (e.g., 120°C, 2-10 min). Monitor by TLC. prep->reaction workup Cool the reaction mixture. Concentrate under reduced pressure. reaction->workup purify Purify the crude product by recrystallization or column chromatography. workup->purify

Caption: Microwave-assisted Hantzsch pyridine synthesis workflow.

Issue 2: Poor Regioselectivity in Pyridine Functionalization

Question: I am attempting to functionalize a pre-existing pyridine ring, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer: The inherent electronic properties of the pyridine ring dictate its reactivity. The electron-deficient nature of the ring, due to the electronegative nitrogen, makes it susceptible to nucleophilic attack at the C2 and C4 positions, while being deactivated towards electrophilic substitution, which typically occurs at C3 under harsh conditions.[6][7]

Controlling Regioselectivity:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Problem: A mixture of C2 and C4 substituted products is obtained.

    • Causality: The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the nitrogen, favors attack at C2 and C4.[8] The outcome is often a balance of electronics and sterics.

    • Solutions:

      • Steric Hindrance: A bulky nucleophile will preferentially attack the less hindered C4 position. Conversely, a bulky substituent already at C4 will direct the nucleophile to C2.[8]

      • Blocking Groups: Employing a removable blocking group can direct the reaction to a specific position.[8]

      • N-Activation: Activating the pyridine with an acylating agent to form an N-acyl pyridinium salt can influence the regioselectivity of nucleophilic addition, with harder nucleophiles like Grignard reagents often favoring the C2 position.[9]

  • Electrophilic Aromatic Substitution (EAS):

    • Problem: Very low yield or no reaction.

    • Causality: The pyridine nitrogen is Lewis basic and will coordinate with the electrophile or Lewis acid catalyst, further deactivating the ring.[6]

    • Solution: Pyridine N-oxide. A highly effective strategy is to first oxidize the pyridine to its N-oxide.[8][10] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[8]

  • C-H Functionalization:

    • Problem: Lack of selectivity in direct C-H functionalization.

    • Causality: The coordinating ability of the pyridine nitrogen can be both a challenge and an opportunity in transition-metal-catalyzed C-H activation.[11]

    • Solutions:

      • Directing Groups: Installing a directing group on the pyridine ring can chelate to the metal catalyst and direct functionalization to a specific C-H bond, often at the ortho position to the directing group.[12]

      • Catalyst Control: The choice of metal catalyst and ligands can significantly influence the regioselectivity of C-H functionalization.[13] For instance, some rhodium-aluminum bimetallic catalysts have shown high selectivity for C2-monoalkylation of unsubstituted pyridines.[13]

Decision Tree for Regioselective Pyridine Substitution

G start Desired Substitution Position? sub_C2_C4 C2 or C4 Substitution start->sub_C2_C4 sub_C3 C3 Substitution start->sub_C3 nucleophilic Nucleophilic Substitution? sub_C2_C4->nucleophilic electrophilic_C4 Electrophilic Substitution? sub_C2_C4->electrophilic_C4 eas_direct Direct EAS (Harsh Conditions) sub_C3->eas_direct directed_lithiation Directed ortho-Metalation (DoM) followed by electrophile sub_C3->directed_lithiation sterics Control with Sterics (Bulky Nucleophile for C4) nucleophilic->sterics n_oxide_C4 Use Pyridine N-oxide (Directs to C4) electrophilic_C4->n_oxide_C4

Caption: Decision-making flowchart for achieving regioselective pyridine substitution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in transition-metal-catalyzed C-H functionalization of pyridines?

The primary challenge is the coordinating ability of the pyridine nitrogen.[11] This nitrogen can act as a ligand, binding to the transition metal center and potentially deactivating the catalyst or preventing it from accessing the desired C-H bonds.[12] Overcoming this requires strategies such as using N-oxides to block the nitrogen's coordination, employing directing groups to guide the catalyst to a specific site, or designing catalysts that can operate effectively despite the coordinating nature of the pyridine substrate.[11][12]

Q2: My substituted pyridine is difficult to purify. What are some common issues and solutions?

Purification of pyridines can be challenging due to their basicity, polarity, and sometimes their physical properties.

  • Residual Water: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[14]

    • Solution: For routine use, pre-drying with KOH pellets followed by distillation from calcium hydride (CaH₂) is effective.[14] For applications requiring rigorously anhydrous conditions, a final drying over potassium metal can be employed.[14]

  • Tailing on Silica Gel: The basic nitrogen of pyridines can interact strongly with the acidic silanol groups of silica gel, leading to significant tailing during column chromatography.

    • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~1-2%), to the eluent system. This will compete for the active sites on the silica and improve the peak shape.

  • Close-boiling Impurities: Commercial pyridine often contains impurities like picolines and lutidines with similar boiling points.[14]

    • Solution: Fractional distillation using an efficient column is necessary for separation.

Q3: How can I achieve substitution at the C3 position of the pyridine ring?

Substitution at the C3 position is notoriously difficult due to the electronic nature of the pyridine ring.[1]

  • Electrophilic Aromatic Substitution (EAS): As mentioned, direct EAS on pyridine requires harsh conditions and often gives low yields, but it does occur at the C3 position.[15]

  • Directed ortho-Metalation (DoM): If you have a directing group at C2 or C4, you can use a strong base like LDA to deprotonate the C3 position, followed by quenching with an electrophile.[8]

  • Halogen-Dance Reaction: A C2 or C4-halogenated pyridine can be treated with a strong base to induce migration of the halogen to the C3 position, which can then be used in cross-coupling reactions.

  • From Pyridine N-oxides: Zincke imine intermediates, derived from pyridine N-oxides, can be used for regioselective C3-functionalization, including thiolation, selenylation, and amination.[1]

Q4: What are the key differences and applications of the Hantzsch, Kröhnke, and Chichibabin pyridine syntheses?

These are classic name reactions for constructing the pyridine ring, each with its own advantages and typical substitution patterns.

Synthesis MethodStarting MaterialsTypical Product PatternKey Features & Challenges
Hantzsch [3][16]Aldehyde, 2x β-ketoester, AmmoniaSymmetrically substituted 2,6-dimethyl-3,5-dicarboxylate pyridinesWell-established, versatile. Main challenge is often low yield and the need for a separate oxidation step.[2][3]
Kröhnke [4][17]α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetateHighly functionalized, often 2,4,6-trisubstituted pyridinesMild conditions, good for complex structures. Requires pre-synthesis of the pyridinium salt. Yields can be moderate to high.[4]
Chichibabin [10]Aldehydes, ketones, or α,β-unsaturated carbonyls with ammoniaCan produce a range of substituted pyridines, including unsubstituted pyridineUses inexpensive precursors. Often suffers from low yields (~30%) and lack of selectivity, leading to mixtures of products.[10]

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Purification and Drying of Pyridine

Safety Note: Pyridine is flammable and toxic.[14] All operations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14]

  • Pre-drying: To a bottle of commercial pyridine, add solid potassium hydroxide (KOH) pellets (approximately 10-20 g per liter).[14] Allow the mixture to stand for at least 24 hours with occasional swirling.

  • Decanting: Carefully decant the pyridine from the KOH pellets into a dry, round-bottom flask suitable for distillation.

  • Final Drying: Add calcium hydride (CaH₂) powder (approximately 5-10 g per liter) to the decanted pyridine. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the apparatus is not sealed and is properly vented.[14]

  • Reflux: Fit the flask with a reflux condenser protected by a calcium chloride drying tube. Reflux the pyridine over CaH₂ for at least 4 hours to ensure all residual water has reacted.[14]

  • Distillation: Arrange the apparatus for distillation. Discard the first 5-10% of the distillate. Collect the fraction boiling at 115°C.

  • Storage: Store the freshly distilled, anhydrous pyridine over molecular sieves (3Å or 4Å) in a tightly sealed bottle under an inert atmosphere (e.g., nitrogen or argon).

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromoisonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile but challenging building block. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate the complexities of this unique reagent and achieve your synthetic goals.

Section 1: Understanding the Challenge: The Root Cause of Low Reactivity

Q: Why is this compound considered a challenging substrate in many common reactions?

A: The diminished reactivity of this compound is not due to a single factor, but rather a confluence of electronic effects inherent to its structure. The pyridine ring is naturally π-electron deficient because of the highly electronegative nitrogen atom, which withdraws electron density from the ring carbons.[1] This effect is significantly amplified by the presence of the carboxylic acid group at the 4-position, which is also a potent electron-withdrawing group.[2][3]

While the amino group at the 2-position is electron-donating, its effect is not sufficient to overcome the powerful deactivation caused by the ring nitrogen and the carboxylic acid. This creates a highly electron-poor aromatic system, which presents several challenges:

  • Sluggish Oxidative Addition: In palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[4][5] The electron-deficient nature of the pyridine ring makes this step energetically less favorable, leading to slow or incomplete reactions.

  • Competing Functionality: The molecule possesses three distinct functional groups: an aryl bromide, a carboxylic acid, and an amino group. These can compete for reaction or interfere with the catalyst. The amino and carboxylate groups can chelate to the metal center, potentially sequestering the catalyst and hindering its activity.

  • Poor Solubility: The zwitterionic character of the molecule can lead to poor solubility in many common organic solvents, further complicating reaction setup and performance.[6]

Caption: Electronic effects governing the reactivity of the core scaffold.

Section 2: Troubleshooting Guide for Common Transformations

This section provides direct, actionable advice for the most common synthetic transformations involving this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is essential for forming C-C bonds, but it is frequently plagued by low yields with this substrate.

Q: My Suzuki coupling with this compound is failing or providing yields below 30%. What are the common failure points and how can I fix them?

A: Low yields in Suzuki couplings of this substrate typically trace back to four key areas: catalyst selection, base choice, solvent system, and potential protection strategies.

Troubleshooting Suzuki-Miyaura Reactions

Problem Root Cause Recommended Solution
No Reaction / Stalled Reaction Insufficiently active catalyst for the electron-poor C-Br bond. Oxidative addition is failing.Switch to a catalyst system with electron-rich, sterically bulky phosphine ligands. Pre-catalysts like RuPhos-Pd-G3 or SPhos-Pd-G2 are excellent choices. Avoid older catalysts like Pd(PPh₃)₄.[7]
Low Conversion The base may be too weak or poorly soluble. The base is crucial for the transmetalation step.[5]Use a strong, soluble base like K₃PO₄ or Cs₂CO₃.[8] Using a mixed solvent system like 1,4-dioxane/water or DMF/water can improve base solubility and reaction rate.
Starting Material Insoluble The substrate is not fully dissolved, leading to a heterogeneous mixture and poor kinetics.Consider using a more polar aprotic solvent like DMF or DMA. Alternatively, converting the carboxylic acid to its methyl or ethyl ester can significantly improve solubility in solvents like 1,4-dioxane or toluene.[6]
Complex Mixture of Products Potential side reactions like debromination or decarboxylation at high temperatures.Lower the reaction temperature and extend the reaction time. Ensure the reaction is run under a strict inert atmosphere (Argon) to prevent catalyst degradation. Monitor the reaction by LC-MS to identify side products.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, employing modern catalyst systems designed for challenging substrates.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) to a dry reaction vessel (e.g., a microwave vial or Schlenk flask).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%) and the corresponding ligand (e.g., RuPhos, 4-10 mol%) to the vessel.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of 0.1 M).

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or by recrystallization.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OA_Complex Ar-Pd(II)(Br)L2 Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Transmetalation_Complex Ar-Pd(II)(Ar')L2 OA_Complex->Transmetalation_Complex Transmetalation (+ Ar'B(OH)2, Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Desired Product Transmetalation_Complex->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

Forming a C-N bond at the 5-position is another critical transformation, often hindered by the same electronic factors as the Suzuki coupling.

Q: I am attempting to couple a primary or secondary amine to the 5-position via Buchwald-Hartwig amination, but I am only recovering starting material. What should I try?

A: Success in this reaction is almost entirely dependent on the palladium-ligand combination and the choice of base. The substrate's 2-amino group can also act as a ligand, complicating the catalytic cycle.

  • Ligand is Key: Standard ligands are often ineffective. You must use specialized, electron-rich, and sterically hindered biarylphosphine ligands. For primary amines, ligands like Xantphos or BrettPhos are highly effective. For more challenging secondary amines, RuPhos or tBuBrettPhos may be required.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without causing unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder yet effective alternative.[4][10]

  • Protect the 2-Amino Group?: In cases where the coupling amine is poorly nucleophilic, you may observe competitive binding of the substrate's own 2-amino group to the palladium center. While often not necessary, if all else fails, transient protection of the 2-amino group (e.g., as a Boc carbamate) can shut down this pathway, though it adds synthetic steps.

Recommended Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: Charge a dry Schlenk flask or glovebox vial with the palladium pre-catalyst (e.g., BrettPhos-Pd-G4, 2-5 mol%), the ligand (if needed, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or t-BuOH, to 0.1 M). Seal the vessel and heat to 90-110 °C for 6-24 hours.

  • Monitoring and Workup: Monitor by LC-MS. After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

G Buchwald-Hartwig Experimental Workflow cluster_glovebox Inert Atmosphere (Glovebox) A 1. Weigh Pd Catalyst, Ligand, and Base B 2. Add Aryl Bromide and Amine A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Seal Vessel and Heat (e.g., 100 °C, 12h) C->D E 5. Monitor by LC-MS D->E F 6. Quench, Extract, and Purify E->F

Caption: A typical workflow for setting up a Buchwald-Hartwig reaction.

Amide Bond Formation

Activating the carboxylic acid for amide coupling is generally more straightforward, but efficiency and selectivity can still be issues.

Q: My amide coupling reaction with this compound is sluggish and gives a messy reaction profile. How can I improve it?

A: The main challenge here is achieving efficient activation of the carboxylic acid without side reactions. The choice of coupling reagent is paramount.

  • Use Modern Coupling Reagents: While classic reagents like DCC or EDC/HOBt can work, they are often slow.[11][12] For a deactivated substrate like this, more potent activating agents are recommended. Uronium/aminium salt-based reagents like HATU, HBTU, or COMU are highly effective and generally lead to cleaner and faster reactions.[13]

  • Base is Crucial: These coupling reagents require a non-nucleophilic tertiary amine base to function. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices.[11] Use 2-3 equivalents to ensure the reaction medium remains basic.

  • Solvent Choice: A polar aprotic solvent like DMF or NMP is ideal as it helps solubilize the starting materials and the activated intermediates.

  • Order of Addition: For best results, pre-activate the carboxylic acid. Dissolve the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF and stir for 10-15 minutes. Then, add the amine nucleophile to the solution of the activated ester.

Recommended Protocol: HATU-Mediated Amide Coupling

  • Activation: In a round-bottom flask, dissolve this compound (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in anhydrous DMF (to 0.2 M). Stir the solution at room temperature for 15 minutes.

  • Coupling: Add the amine component (1.2 equiv) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 2-8 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography on silica gel.

Section 3: Frequently Asked Questions (FAQs)

Q: Do I need to protect the functional groups before running a cross-coupling reaction?

A: Not always. For Suzuki and Buchwald-Hartwig reactions, the free carboxylic acid and amino group are often tolerated by modern catalyst systems. However, if you are facing issues with solubility or catalyst inhibition, converting the carboxylic acid to a methyl or ethyl ester is a common and effective strategy.[6] Protection of the 2-amino group is rarely necessary unless it is the intended reaction site in a subsequent step.

Q: What are the best general-purpose solvents for this compound?

A: Due to its polar and potentially zwitterionic nature, this compound has the best solubility in polar aprotic solvents like DMSO and DMF.[6] For reactions, DMF, DMA, NMP, and mixtures of 1,4-dioxane/water are often effective.

Q: Is decarboxylation a significant risk?

A: Decarboxylation of pyridine carboxylic acids typically requires high temperatures (>200 °C), often in the presence of a catalyst like copper. For most cross-coupling and amidation reactions, which are run between 80-120 °C, decarboxylation is not a major concern. However, if you are pushing a reaction at very high temperatures for extended periods, it is a side reaction to be aware of.

Q: Is the methyl ester, methyl 2-amino-5-bromoisonicotinate, a better starting material?

A: In many cases, yes. The methyl ester[6] offers two key advantages:

  • Improved Solubility: It is significantly more soluble in common organic solvents like toluene, THF, and 1,4-dioxane, which can improve reaction kinetics.

  • Elimination of Acid/Base Complications: The absence of the acidic proton removes potential complications with basic reagents and can lead to cleaner reactions. The ester can be easily hydrolyzed back to the carboxylic acid post-transformation if needed.

References

Technical Support Center: Synthesis of 2-Amino-5-bromoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromoisonicotinic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic building blocks. These compounds are crucial intermediates in the development of pharmaceuticals, including enzyme inhibitors and receptor modulators.[1][2]

The inherent electronic properties of the pyridine ring, influenced by both an activating amino group and a deactivating carboxylic acid group, present unique challenges in achieving high-yield, regioselective synthesis. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, frequently encountered problems during the synthesis. Each issue is broken down into its likely causes and actionable solutions, grounded in chemical principles.

Problem 1: Low Yield of the Desired 5-Bromo Isomer and Poor Regioselectivity

Q: My bromination of 2-aminoisonicotinic acid yields a mixture of isomers, with significant amounts of the 3-bromo and starting material remaining. How can I improve the selectivity for the 5-position?

A: This is a classic regioselectivity problem rooted in the powerful activating and ortho-, para-directing nature of the unprotected amino group on the pyridine ring.

Potential Cause(s):

  • Strong Activating Effect of the Amino Group: The lone pair on the nitrogen of the amino group strongly activates the pyridine ring for electrophilic aromatic substitution. It directs incoming electrophiles (like Br+) to the positions ortho (position 3) and para (position 5) to itself.

  • Competing Directing Effects: The carboxylic acid at position 4 is an electron-withdrawing, meta-directing group. While its influence is generally weaker than the amino group, it can still contribute to a complex product mixture.

  • Harsh Brominating Conditions: Using highly reactive brominating agents like neat bromine (Br₂) without careful control can decrease selectivity.[3]

Recommended Solution(s):

  • Protect the Amino Group: This is the most effective strategy. By converting the amino group to an amide (e.g., an acetamide), you temper its activating effect. The bulkier amide group also sterically hinders the ortho (3) position, strongly favoring substitution at the less hindered para (5) position.[4] A common and effective method is acetylation using acetic anhydride.[4]

  • Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the regioselective bromination of activated pyridines as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions.[5] Phenyltrimethylammonium tribromide has also been reported as a mild and effective reagent that can reduce the formation of by-products.[6]

  • Solvent and Temperature Control: Running the reaction in a suitable solvent like acetic acid or dichloromethane at controlled temperatures (e.g., 0-25 °C) can significantly enhance regioselectivity compared to higher temperatures.[5][6]

Problem 2: Significant Formation of a Di-brominated By-product

Q: I am successfully forming the 5-bromo product, but I'm also getting a significant amount of a second, di-brominated species (likely 2-amino-3,5-dibromoisonicotinic acid) that is difficult to separate.

A: This indicates that the reaction conditions are too aggressive for the activated substrate, leading to over-bromination.

Potential Cause(s):

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent is the most common cause.

  • High Reactivity of the Monobrominated Product: The this compound intermediate is still an activated ring system and can react further with the brominating agent present in the mixture.

  • Prolonged Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at too high a temperature increases the probability of a second bromination event.

Recommended Solution(s):

  • Strict Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use precisely 1.0 to 1.05 equivalents. It is often better to have a small amount of unreacted starting material, which is easier to separate than the di-bromo by-product, than to drive the reaction to completion with excess bromine.

  • Slow, Controlled Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the substrate solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant di-bromination occurs.

  • Use of a Bulky Protecting Group: As mentioned previously, protecting the amino group helps. Using a bulkier protecting group than acetyl, such as pivaloyl, can further increase steric hindrance at the 3-position, making di-bromination less favorable.[3]

Problem 3: Failure or Low Yield in Palladium-Catalyzed Amination

Q: I am attempting a Buchwald-Hartwig amination on methyl 5-bromoisonicotinate, but the reaction is sluggish, and I'm recovering mostly starting material. What could be wrong?

A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on a finely tuned catalytic system.[7] Pyridine-based substrates can be particularly challenging.

Potential Cause(s):

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[8]

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical. The electronic and steric properties of the ligand determine the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Not all ligands work for all substrates.[9][10]

  • Incorrect Base: The base plays a crucial role in both deprotonating the amine and facilitating the reductive elimination step. A base that is too weak may not be effective, while one that is too strong could cause substrate or product degradation.

  • Poor Solvent Quality: The reaction is highly sensitive to oxygen and water. Non-anhydrous or improperly degassed solvents can deactivate the catalyst.

Recommended Solution(s):

  • Select a Robust Ligand: For electron-deficient heteroaryl halides like bromopyridines, sterically hindered, electron-rich biaryl phosphine ligands are often required. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[9][11]

  • Optimize the Base and Solvent: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings.[9] Anhydrous, degassed solvents like toluene or dioxane are standard. Ensure your solvent is freshly dried and degassed via sparging with an inert gas (Argon or Nitrogen).

  • Use a Modern Palladium Pre-catalyst: Using air-stable pre-catalysts (e.g., G3 or G4 palladacycles) can provide more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.

  • Screen Reaction Parameters: If initial attempts fail, perform a systematic screen of reaction parameters. This is a common practice in medicinal chemistry to find the optimal conditions for challenging couplings.[11]

Workflow for Troubleshooting Buchwald-Hartwig Amination

Caption: Fig. 1: Systematic troubleshooting workflow for amination.

Frequently Asked Questions (FAQs)

Q1: Which is a better synthetic route: (A) brominating 2-aminoisonicotinic acid or (B) aminating a 5-bromoisonicotinic acid derivative?

A: Both routes are viable, but Route A (bromination of the amine) is generally more common and often more cost-effective for initial discovery work. The starting material, 2-aminoisonicotinic acid, is readily available. The primary challenge is controlling the regioselectivity of the bromination, which can be effectively managed by N-protection as discussed above. Route B (amination of the bromide) becomes advantageous when you need to synthesize a library of derivatives with different amines, as the 5-bromo intermediate can be coupled with various nucleophiles using methods like the Buchwald-Hartwig amination.[7][9]

Q2: Why is N-protection so critical for the bromination step?

A: There are two primary reasons:

  • Electronic Deactivation: Converting the highly activating -NH₂ group to a less activating -NHCOR group (amide) moderates the reactivity of the pyridine ring. This significantly reduces the likelihood of over-bromination, which leads to the formation of di-bromo impurities.[3]

  • Steric Hindrance: The acetyl or other protecting group is bulkier than the amino group's hydrogens. This steric bulk physically blocks the ortho positions (position 3), making the electrophilic attack at the less hindered para position (position 5) much more favorable. This is the key to achieving high regioselectivity.

Q3: What are the best analytical methods to monitor these reactions and assess product purity?

A: A combination of techniques is recommended for a self-validating protocol:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. You can easily visualize the consumption of starting material and the appearance of the product and any major by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides retention time data (indicating polarity) and mass data, allowing you to confirm the molecular weight of your product and identify side products (e.g., confirming the presence of a di-brominated species).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. For this specific molecule, ¹H NMR is particularly useful for confirming the regiochemistry. The protons on the pyridine ring will have characteristic chemical shifts and coupling constants that unambiguously define the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): Used for the final quantitative assessment of purity (e.g., >98%).[2]

Quantitative Data Summary

The choice of brominating agent and strategy significantly impacts the outcome. The following table summarizes typical results for the bromination of 2-aminopyridine derivatives, which serve as a good model for this system.

Bromination StrategyBrominating AgentTypical Yield (5-bromo)Key Side ProductsReference(s)
Direct Bromination (Unprotected)Br₂ in Acetic Acid40-60%3-bromo, 3,5-dibromo isomers[3]
Direct Bromination (Unprotected)N-Bromosuccinimide (NBS)60-75%3,5-dibromo isomer[5]
N-Acetylated Substrate N-Bromosuccinimide (NBS) >85% Minimal [4]
Mild Conditions (Unprotected)Phenyltrimethylammonium tribromideHighAvoids 3-bromo by-products[6]

Key Experimental Protocol: Synthesis via N-Protection

This protocol describes a reliable, multi-step synthesis of this compound starting from 2-aminoisonicotinic acid.

Synthetic Pathway Overview

Caption: Fig. 2: N-protection pathway for regioselective synthesis.

Step 1: N-Acetylation of 2-Aminoisonicotinic Acid
  • Suspend 2-aminoisonicotinic acid (1.0 eq) in acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath.

  • The product, 2-acetamidoisonicotinic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Regioselective Bromination
  • Dissolve the 2-acetamidoisonicotinic acid (1.0 eq) from Step 1 in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the cooled substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours. Monitor by LC-MS for the formation of the desired product and the disappearance of the starting material.

  • Once the reaction is complete, pour the mixture into a beaker of ice water.

  • The brominated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and succinimide, and dry under vacuum.

Step 3: Hydrolysis (Deprotection)
  • Suspend the crude 2-acetamido-5-bromoisonicotinic acid (1.0 eq) from Step 2 in a mixture of water and concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, until LC-MS analysis confirms the complete removal of the acetyl group.

  • Cool the solution to room temperature.

  • Carefully adjust the pH of the solution to ~4-5 using a base (e.g., aqueous NaOH or NH₄OH). The isoelectric point of the amino acid will cause it to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the final product, this compound, by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under high vacuum to yield an off-white to pale yellow solid.[2]

References

Technical Support Center: Optimizing the Bromination of 2-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of the bromination of 2-aminonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Chemistry of Brominating 2-Aminonicotinic Acid

The bromination of 2-aminonicotinic acid is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The reaction involves the electrophilic substitution of a hydrogen atom on the pyridine ring with a bromine atom. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents: the strongly activating, ortho-, para-directing amino group at the C2 position, and the deactivating, meta-directing carboxylic acid group at the C3 position.

The interplay of these electronic effects typically directs the incoming electrophile to the C5 position, which is para to the amino group and meta to the carboxylic acid group, yielding the desired 5-bromo-2-aminonicotinic acid. However, achieving high yields and purity can be challenging due to potential side reactions and suboptimal reaction conditions. This guide will address these challenges head-on, providing you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 2-aminonicotinic acid, offering explanations and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated brominating agent: The pyridine ring, although activated by the amino group, requires a sufficiently electrophilic bromine source. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Poor solubility of starting material: 2-aminonicotinic acid may not be fully dissolved in the chosen solvent, limiting its availability for reaction.1. Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice for bromination of activated rings, direct bromination with liquid bromine in the presence of a suitable solvent like acetic acid or with a Lewis acid catalyst can be more effective for this substrate.[1][2][3] 2. Temperature Optimization: Gradually increase the reaction temperature. For liquid bromine in acetic acid, refluxing is often necessary. Monitor the reaction progress by TLC to avoid decomposition. 3. Solvent Selection: Ensure the solvent can dissolve 2-aminonicotinic acid at the reaction temperature. Acetic acid is a good choice as it can protonate the pyridine nitrogen, increasing solubility and moderating the reactivity of the amino group.
Formation of Multiple Products (Poor Regioselectivity) 1. Over-bromination: The highly activated ring can undergo further bromination to yield di- or tri-brominated products. 2. Reaction at other positions: While less likely, some bromination may occur at the C3 or C4 positions under certain conditions.1. Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity. 2. Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of over-brominated byproducts. Lowering the reaction temperature can sometimes improve selectivity.
Product Decomposition (Dark Reaction Mixture) 1. Oxidation of the amino group: The amino group is susceptible to oxidation by the brominating agent, especially at elevated temperatures. 2. Harsh reaction conditions: Prolonged heating or the use of strong Lewis acids can lead to decomposition.1. Protecting Group Strategy: Consider protecting the amino group as an acetamide before bromination. The acetyl group can be easily removed by hydrolysis after the reaction. 2. Milder Conditions: If using liquid bromine, add it dropwise at a lower temperature before heating to reflux. Explore the use of NBS under milder conditions, potentially with a catalyst, to avoid harsh protocols.[1]
Difficult Product Isolation and Purification 1. Product is soluble in the reaction mixture. 2. Presence of impurities that co-precipitate or co-crystallize with the product. 1. pH Adjustment: The product, 5-bromo-2-aminonicotinic acid, is amphoteric. Carefully adjusting the pH of the aqueous work-up solution to the isoelectric point (typically around pH 3-4) will minimize its solubility and promote precipitation.[3] 2. Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often necessary to obtain a high-purity product. The use of charcoal during recrystallization can help remove colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for 2-aminonicotinic acid?

While N-Bromosuccinimide (NBS) is a versatile reagent for brominating activated aromatic rings, for 2-aminonicotinic acid, direct bromination with liquid bromine in a suitable solvent like acetic acid often provides higher yields.[1][2][3] The choice of reagent can also depend on the scale of the reaction and safety considerations.

Q2: How can I be sure that the bromine has added to the C5 position?

The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum of 5-bromo-2-aminonicotinic acid will show two distinct singlets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The coupling patterns and chemical shifts of these protons are characteristic of this substitution pattern.[4][5]

Q3: Can I use a catalyst to improve the reaction?

For substrates that are less reactive, a Lewis acid catalyst such as iron(III) bromide (FeBr3) can be used to polarize the Br-Br bond and increase the electrophilicity of the bromine.[2][3] However, for the already activated 2-aminonicotinic acid, a catalyst may not be necessary and could potentially lead to over-bromination or decomposition. It is recommended to first optimize the reaction without a catalyst.

Q4: What are the main safety precautions to consider when working with liquid bromine?

Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Synthesis of 5-Bromo-2-aminonicotinic Acid

  • Reagents and Materials:

    • 2-Aminonicotinic acid

    • Glacial acetic acid

    • Liquid bromine

    • Sodium hydroxide solution (e.g., 4M)

    • Hydrochloric acid (e.g., 1M)

    • Ethanol

    • Activated charcoal

    • Round-bottom flask with a reflux condenser and dropping funnel

    • Magnetic stirrer and heating mantle

    • Buchner funnel and filter paper

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-aminonicotinic acid in glacial acetic acid.

    • Gently heat the mixture to facilitate dissolution.

    • From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of time (monitor by TLC until starting material is consumed).

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water.

    • Neutralize the solution by the dropwise addition of a sodium hydroxide solution until a precipitate forms. Check the pH and adjust to approximately 3-4 for maximum precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • For purification, dissolve the crude product in hot ethanol, add a small amount of activated charcoal, and heat at reflux for a short period.

    • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and troubleshooting of the bromination of 2-aminonicotinic acid.

Bromination_Workflow cluster_synthesis Synthesis Protocol start Dissolve 2-aminonicotinic acid in acetic acid add_br2 Add liquid bromine dropwise start->add_br2 reflux Reflux reaction mixture add_br2->reflux workup Aqueous work-up and pH adjustment reflux->workup isolate Isolate crude product workup->isolate purify Recrystallize from ethanol/water isolate->purify product Pure 5-bromo-2- aminonicotinic acid purify->product

Caption: A streamlined workflow for the synthesis of 5-bromo-2-aminonicotinic acid.

Troubleshooting_Yield start Low Yield? check_conversion Check TLC for starting material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes decomposition Decomposition/ Side Products check_conversion->decomposition No increase_temp Increase temperature or reaction time incomplete_reaction->increase_temp change_reagent Consider a more reactive brominating agent incomplete_reaction->change_reagent protecting_group Use a protecting group for the amine decomposition->protecting_group milder_conditions Employ milder reaction conditions decomposition->milder_conditions

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of isonicotinic acid derivatives, focusing on their structure-activity relationships (SAR) across various therapeutic areas. By synthesizing experimental data and mechanistic insights, this document serves as a practical resource for optimizing lead compounds and designing novel therapeutic agents based on the versatile isonicotinic acid scaffold.

Introduction: The Isonicotinic Acid Scaffold - A Privileged Pharmacophore

Isonicotinic acid, a pyridine-4-carboxylic acid, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of clinically significant drugs, most notably the first-line anti-tuberculosis agent, isoniazid.[1] The pyridine ring, a bioisostere of a phenyl group, imparts unique physicochemical properties, including hydrogen bonding capacity and aqueous solubility, which are often favorable for drug development. The carboxylic acid functional group, or its derivatives like hydrazides and esters, provides a crucial anchor for biological activity and a versatile handle for synthetic modification.[3] This guide will dissect the SAR of this important class of compounds, offering a comparative analysis of their performance in antitubercular, anti-inflammatory, anticancer, and other therapeutic applications.

Core Pharmacophore Analysis: Key Structural Features Governing Activity

The biological activity of isonicotinic acid derivatives is intricately linked to three primary structural components: the pyridine ring, the carboxylic acid moiety (or its derivative), and the substitution pattern on the pyridine ring.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a key determinant of activity. Its position at the 4-position is critical for the antitubercular activity of isoniazid and its analogs.[4] Isomers with the nitrogen at the 2- or 3-position (picolinic and nicotinic acid derivatives, respectively) often exhibit different biological profiles.[4][5] The pyridine nitrogen's ability to act as a hydrogen bond acceptor and its influence on the molecule's overall electronic properties are crucial for target engagement.

  • The Carboxylic Acid Moiety and its Derivatives: The carboxylic acid group itself can contribute to activity, particularly in enhancing solubility and enabling interactions with biological targets.[3] However, its derivatization into esters, amides, and most notably, hydrazides, has unlocked a broader spectrum of potent biological activities. The isonicotinic acid hydrazide (isoniazid) structure is a classic example, where the hydrazide group is essential for its antimycobacterial effect.[4]

  • Substitution on the Pyridine Ring: The nature, position, and size of substituents on the pyridine ring can dramatically modulate the potency, selectivity, and pharmacokinetic properties of isonicotinic acid derivatives. As will be detailed in the following sections, even minor modifications can lead to significant changes in biological activity, a key principle in SAR studies.

Caption: Core components of the isonicotinic acid scaffold.

Antitubercular Activity: The Legacy of Isoniazid and Beyond

The most well-established therapeutic application of isonicotinic acid derivatives is in the treatment of tuberculosis. Isoniazid (INH), an isonicotinic acid hydrazide, remains a cornerstone of combination therapy.[4]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the resulting isonicotinoyl radical forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis.[1] The disruption of the mycolic acid layer, a critical component of the mycobacterial cell wall, leads to bacterial cell death.

Isoniazid_Activation_Pathway Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation Isonicotinoyl_Radical Isonicotinoyl_Radical KatG->Isonicotinoyl_Radical INH-NAD_Adduct INH-NAD_Adduct Isonicotinoyl_Radical->INH-NAD_Adduct + NAD+ NAD NAD InhA InhA INH-NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Blocks Bacterial_Cell_Death Bacterial_Cell_Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death Leads to

Caption: Simplified pathway of isoniazid activation and action.

Structure-Activity Relationship for Antitubercular Activity

Extensive SAR studies have elucidated the key structural requirements for the antitubercular activity of isoniazid analogs:

  • The Hydrazide Moiety is Essential: Replacement of the hydrazide group with an amide or carboxylic acid leads to a complete loss of activity.[4]

  • The 4-Pyridyl Nitrogen is Crucial: Moving the nitrogen to the 2- or 3-position of the pyridine ring significantly reduces or abolishes activity.[4] Bioisosteric replacement of the pyridine ring with other heterocycles like pyrimidine or furan also results in inactive compounds.[4][6]

  • Substitution on the Pyridine Ring:

    • 2-Position: Small alkyl or halo substituents at the 2-position are generally well-tolerated and can even enhance activity.[4]

    • 3-Position: Substitution at the 3-position is generally detrimental to activity.[4]

  • Modification of the Hydrazide Nitrogen: The formation of hydrazones by condensing isoniazid with various aldehydes and ketones has been a fruitful strategy to develop new antitubercular agents, some of which exhibit activity against INH-resistant strains.[7] The lipophilicity and electronic properties of the substituent on the hydrazone moiety play a critical role in modulating activity.

Table 1: Comparative Antitubercular Activity (MIC in µg/mL) of Isonicotinic Acid Derivatives against M. tuberculosis H37Rv

CompoundR1R2MIC (µg/mL)Reference
IsoniazidH-CONHNH20.05 - 0.2[4]
2-Methyl-INHCH3-CONHNH20.1 - 0.4[4]
3-Methyl-INHH-CONHNH2>100[4]
Pyridine-2-carboxylic acid hydrazide--12.5 - 100[4]
Isonicotinic acidH-COOH>100[4]
IsonicotinamideH-CONH2>100[4]
Isonicotinoyl hydrazone of BenzaldehydeH-CONHN=CH-Ph0.2 - 0.8[7]
Isonicotinoyl hydrazone of 4-Cl-BenzaldehydeH-CONHN=CH-C6H4-Cl0.1 - 0.4[7]

Anti-inflammatory Activity: Targeting Oxidative Stress

Several isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.[8] Chronic inflammation is associated with the overproduction of ROS by immune cells, making ROS inhibition a viable therapeutic strategy.[8]

Mechanism of Action

The anti-inflammatory mechanism of many isonicotinic acid derivatives is linked to their antioxidant capacity, specifically their ability to scavenge free radicals and inhibit enzymes involved in ROS generation, such as cyclooxygenase-2 (COX-2).[8][9] Molecular docking studies have suggested that these compounds can bind to the active site of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[9]

Table 2: Comparative Anti-inflammatory Activity (ROS Inhibition) of Isonicotinic Acid Derivatives

CompoundStructure% Inhibition of ROSIC50 (µM)Reference
Ibuprofen (Standard)--11.2 ± 1.9[8]
Isonicotinate of m-aminophenol3-HOC6H4-OOC-C5H4N95.91.42 ± 0.1[8]
Isonicotinate of p-aminophenol4-HOC6H4-OOC-C5H4N67.38.6 ± 0.5[8]
Isonicotinoyl hydrazone of 4-nitrobenzaldehyde4-NO2-C6H4-CH=NNHCO-C5H4N37.29 (at 20 mg/kg)-[3]
Isonicotinoyl hydrazone of 2-nitrobenzaldehyde2-NO2-C6H4-CH=NNHCO-C5H4N35.73 (at 20 mg/kg)-[3]

Anticancer Activity: Emerging Therapeutic Potential

Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[10] The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and targeting of specific signaling pathways.

Structure-Activity Relationship for Anticancer Activity

The SAR for the anticancer activity of isonicotinic acid hydrazones has been investigated, revealing several key trends:

  • Hydroxyl Group Substitution: The presence of a hydroxyl group on the aromatic ring of the hydrazone moiety appears to be crucial for anticancer activity, particularly when located at the ortho-position.[10]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate cancer cells and exert its cytotoxic effects.

  • Halogen Substitution: The incorporation of halogen atoms can modulate the anticancer activity, with the specific effect depending on the nature and position of the halogen.[1]

Table 3: Comparative Anticancer Activity (IC50 in µg/mL) of Isonicotinic Acid Hydrazone Derivatives

CompoundSubstituent on Benzaldehyde RingHCT-116 (Colon)OVCAR-8 (Ovary)HL-60 (Leukemia)SF-295 (Glioblastoma)Reference
Doxorubicin (Standard)-0.010.020.030.01[10]
INH-hydrazone 12-OH0.891.210.610.98[10]
INH-hydrazone 24-OH2.153.361.782.45[10]
INH-hydrazone 32,4-di-OH1.121.540.951.23[10]

Other Biological Activities: Expanding the Therapeutic Landscape

The versatility of the isonicotinic acid scaffold extends to other therapeutic areas, including antifungal and anticonvulsant activities.

  • Antifungal Activity: Isoniazid derivatives, particularly hydrazones, have shown promising in vitro activity against pathogenic fungi like Histoplasma capsulatum.[2] The proposed mechanism involves the disruption of ergosterol biosynthesis and alteration of fungal membrane permeability.[2] The N'-(1-phenylethylidene)isonicotinohydrazide has been identified as a particularly potent antifungal agent.[2]

  • Anticonvulsant Activity: Certain isonicotinic acid hydrazides have demonstrated anticonvulsant properties.[11] This activity is thought to be associated with changes in the metabolism of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain.[11] Isonicotinic acid hydrazide itself has shown anticonvulsant effects, particularly when co-administered with pyridoxine to mitigate its pro-convulsant side effects.[11]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

General Synthesis of Isonicotinoyl Hydrazones

This protocol describes a general method for the synthesis of isonicotinoyl hydrazones via the condensation of isoniazid with an appropriate aldehyde.[12]

  • Dissolution: Dissolve isonicotinic acid hydrazide (isoniazid) (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To the isoniazid solution, add the desired aldehyde (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinoyl hydrazone.

SAR_Workflow Lead_Compound Lead Isonicotinic Acid Derivative SAR_Hypothesis Formulate SAR Hypothesis Lead_Compound->SAR_Hypothesis Design_Analogs Design & Synthesize Analogs SAR_Hypothesis->Design_Analogs Biological_Screening Biological Screening (e.g., MIC, IC50) Design_Analogs->Biological_Screening Data_Analysis Analyze Data & Refine SAR Biological_Screening->Data_Analysis Data_Analysis->SAR_Hypothesis Iterative Cycle Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: A typical workflow for SAR studies.

Antimicrobial Susceptibility Testing against Mycobacterium tuberculosis (Microplate Alamar Blue Assay - MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjust the turbidity to a McFarland standard of 1.0.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Reactive Oxygen Species (ROS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of ROS in activated human whole blood.[8]

  • Blood Collection: Collect fresh human venous blood in heparinized tubes.

  • Preparation of Test Compounds: Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the test compound, luminol (a chemiluminescent probe), and diluted whole blood.

  • Activation: Stimulate ROS production by adding phorbol 12-myristate 13-acetate (PMA).

  • Measurement: Immediately measure the chemiluminescence over time using a luminometer.

  • Calculation: Calculate the percentage inhibition of ROS production relative to a control (stimulated cells without the test compound). The IC50 value is the concentration of the compound that causes 50% inhibition.

Conclusion and Future Directions

The isonicotinic acid scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. The foundational principles of its SAR, particularly the importance of the 4-pyridyl nitrogen and the derivatization of the carboxylic acid group, have been well-established through decades of research on antitubercular agents. However, the emerging data on the anti-inflammatory, anticancer, antifungal, and anticonvulsant activities of isonicotinic acid derivatives suggest that the full therapeutic potential of this scaffold is yet to be realized.

Future research in this area should focus on:

  • Rational Design of Multi-Targeting Agents: Leveraging the diverse biological activities of this scaffold to design single molecules that can address multiple pathological pathways.

  • Exploration of Novel Derivatives: Synthesizing and screening new derivatives with a wider range of substituents and bioisosteric replacements to expand the chemical space and identify novel biological activities.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the non-tuberculosis activities to guide further optimization.

  • Application of Computational Tools: Utilizing in silico methods such as QSAR and molecular docking to accelerate the design and optimization of new isonicotinic acid-based drug candidates.

By building upon the extensive knowledge of the SAR of isonicotinic acid derivatives, the scientific community is well-positioned to develop the next generation of innovative therapeutics based on this privileged scaffold.

References

A Comparative Guide to the Biological Activity of 2-Amino-5-bromoisonicotinic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding for a New Generation of Therapeutics

In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatives are a cornerstone in medicinal chemistry due to their versatile biological activities. This guide provides an in-depth comparison of the biological potential of 2-Amino-5-bromoisonicotinic acid , a key synthetic intermediate, with its parent compound, Isonicotinic acid , and two clinically significant drugs: the anti-tuberculosis agent Isoniazid and the multi-kinase inhibitor Sorafenib .

While direct biological activity data for this compound is not extensively documented, its true value lies in its role as a versatile building block for novel therapeutics, particularly in the realm of oncology.[1][2] The strategic placement of the amino and bromo groups on the isonicotinic acid backbone provides reactive handles for synthetic modifications, enabling the development of potent and selective kinase inhibitors.[1]

This guide will, therefore, focus on a comparative analysis of the known biological activities of our selected compounds to illuminate the therapeutic potential that can be unlocked from the this compound scaffold. We will delve into their antimicrobial and anticancer properties, supported by established experimental data and detailed methodologies.

Comparative Compounds: A Rationale

The selection of compounds for this guide is based on their structural relationship to this compound and their well-characterized biological activities.

  • Isonicotinic Acid: As the foundational structure, it provides a baseline for understanding the impact of substitutions on biological activity.

  • Isoniazid (Isonicotinylhydrazide): A direct derivative of isonicotinic acid, it is a first-line treatment for tuberculosis, offering a clear example of potent antimicrobial activity derived from this scaffold.

  • Sorafenib: A multi-kinase inhibitor used in cancer therapy, it contains a pyridine-carboxamide moiety, illustrating the potential of pyridine derivatives in oncology. While not a direct derivative, its mechanism of action provides a relevant comparison for the potential applications of compounds synthesized from this compound.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, it serves as a benchmark for potent antibacterial activity and provides a contrasting mechanism of action to Isoniazid.

Methodologies for Assessing Biological Activity

To quantitatively compare the biological activities of these compounds, standardized in vitro assays are employed. The following protocols are fundamental in determining antimicrobial and anticancer efficacy.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the potency of an antimicrobial agent against a specific microorganism. It determines the lowest concentration of a compound that visibly inhibits microbial growth.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][4]

Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (Lowest Concentration with No Growth) D->E MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F Isoniazid_MOA Isoniazid Isoniazid (Prodrug) KatG KatG (Mycobacterial Enzyme) Isoniazid->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA Enzyme Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption Leads to Sorafenib_MOA cluster_0 Tumor Cell cluster_1 Endothelial Cell Sorafenib Sorafenib RAF RAF Kinase Sorafenib->RAF Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR_PDGFR VEGFR / PDGFR Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Sorafenib_Angio Sorafenib Sorafenib_Angio->VEGFR_PDGFR Inhibits

References

A Comparative Guide to the Synthesis and Validation of a Novel 2-Amino-5-arylisonicotinic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven framework for the synthesis and rigorous validation of a novel compound derived from 2-Amino-5-bromoisonicotinic acid. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, establish a self-validating system for compound verification, and compare the chosen synthetic pathway with viable alternatives.

Introduction: The Strategic Value of the Isonicotinic Acid Scaffold

This compound is a highly versatile starting material in medicinal chemistry. Its pyridine core is a common motif in pharmacologically active compounds, and the distinct reactivity of its functional groups—the amino group, the carboxylic acid, and the bromine atom—allows for selective, stepwise elaboration into complex molecular architectures. The bromine atom, in particular, serves as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2]

This guide will focus on the synthesis of a novel biaryl compound, 2-amino-5-(4-methoxyphenyl)isonicotinic acid , via a Suzuki-Miyaura coupling reaction. This reaction was chosen for its robustness, functional group tolerance, and the widespread availability of boronic acid coupling partners, making it a cornerstone of modern drug discovery.[3][4] We will detail the synthesis, outline a comprehensive validation workflow to confirm its structure and purity, and compare this approach to alternative synthetic strategies.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[5] It is one of the most powerful and widely used methods for constructing Csp²-Csp² bonds, which are prevalent in pharmaceutical agents.[4][6]

Reaction Scheme: Synthesis of 2-amino-5-(4-methoxyphenyl)isonicotinic acid

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Rationale for Method Selection

The choice of the Suzuki-Miyaura coupling is deliberate and based on several key advantages:

  • High Functional Group Tolerance : The reaction conditions are mild enough to tolerate the free amino and carboxylic acid groups on the starting material, obviating the need for protecting group chemistry which adds steps and reduces overall yield.[1]

  • Commercial Availability : A vast array of boronic acids and palladium catalysts are commercially available, allowing for rapid diversification and exploration of the chemical space.[7]

  • Favorable Toxicity Profile : Organoboron reagents are generally less toxic and more environmentally benign than alternatives like organostannanes (used in Stille coupling) or organozinc compounds (used in Negishi coupling).[8]

  • Robust and High-Yielding : The reaction is well-precedented and known to provide good to excellent yields for a wide range of substrates.[9]

Detailed Experimental Protocol
  • Reaction Setup : To a flame-dried round-bottom flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is crucial as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to catalyst deactivation.[7]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 equiv). This specific pre-catalyst is chosen for its high efficiency and stability.[10]

  • Solvent Addition : Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the starting halide) via syringe. The water is essential for the transmetalation step of the catalytic cycle.[11]

  • Reaction : Heat the mixture to 100 °C with vigorous stirring for 12-16 hours. Reaction progress should be monitored by a suitable technique like LC-MS or TLC.

  • Work-up : After cooling to room temperature, acidify the mixture to pH ~4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification : Dry the crude solid under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) or purification via preparative HPLC can be performed.

Comparative Analysis of Synthetic Alternatives

While the Suzuki-Miyaura coupling is an excellent choice, other methods could be employed to form the target C-C bond. Understanding these alternatives provides context for why one method may be chosen over another.

MethodNucleophileCatalyst (Typical)AdvantagesDisadvantages
Suzuki-Miyaura OrganoboronPalladium (Pd)High functional group tolerance; low toxicity of reagents; air/moisture stable reagents.[4]Potential for protodeboronation (loss of boron group) side reactions.[12]
Stille Coupling Organostannane (Tin)Palladium (Pd)Excellent for complex fragments; insensitive to moisture.High toxicity of tin reagents and byproducts; purification can be difficult.[6]
Negishi Coupling OrganozincPalladium (Pd) or Nickel (Ni)High reactivity and yields.Reagents are highly sensitive to air and moisture, requiring stringent anhydrous techniques.[10]
Hiyama Coupling OrganosilanePalladium (Pd)Low toxicity; reagents are readily available and stable.Requires an activating agent (e.g., fluoride source) which can sometimes be basic.[13]

Causality Behind Choices: For early-stage drug discovery where rapid synthesis of multiple analogs is key, the operational simplicity and favorable safety profile of the Suzuki coupling often make it the preferred method. In contrast, for a late-stage, large-scale synthesis, factors like cost and atom economy might lead to the exploration of other methods, despite their challenges.

The Self-Validating Workflow: A Multi-Technique Approach

Successful synthesis is only half the battle; rigorous validation is paramount to ensure the compound's identity, structure, and purity are unequivocally confirmed.[14][15] Relying on a single analytical technique is insufficient. A self-validating workflow uses orthogonal techniques where the results of one method corroborate the others.

Caption: A multi-technique workflow for novel compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about a molecule's carbon-hydrogen framework.[16]

  • ¹H NMR (Proton NMR): This experiment identifies the chemical environment of all hydrogen atoms. For our target compound, we expect to see distinct signals for the aromatic protons on both rings, the amino group protons, and the methoxy group protons. The integration (area under the peak) should correspond to the number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.[17]

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. It is used to confirm the total number of carbons and their chemical environment (e.g., aromatic, carbonyl, aliphatic).[18]

Protocol: ¹H NMR Sample Preparation

  • Weigh 5-10 mg of the purified, dry compound into a clean vial.[19]

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds and exchange with the -NH₂ and -COOH protons).

  • Vortex briefly to dissolve the sample completely. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[19]

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer. The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is used for calibration.[20]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as a primary confirmation of its identity.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first analysis performed. It couples the separation power of HPLC with the detection power of MS. It provides a rapid check of the molecular weight of the main product and can identify impurities from the reaction mixture.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio with very high accuracy (typically to four decimal places). This allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass.[22]

Protocol: HRMS (ESI) Sample Preparation

  • Prepare a dilute stock solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system. Electrospray Ionization (ESI) is a common "soft" ionization technique that generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, making the molecular ion peak easy to identify.[23][24]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a small molecule.[25] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[26]

Protocol: Analytical HPLC for Purity Assessment

  • System: A reverse-phase HPLC system with a C18 column is standard for compounds of this polarity.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Method: A typical method involves a gradient elution, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid) and ramping to 95% Acetonitrile over 10-15 minutes.

  • Detection: A UV detector is commonly used, monitoring at one or two wavelengths (e.g., 254 nm and a wavelength corresponding to the compound's λₘₐₓ).[27]

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a compound to be considered "pure" for biological testing, it should typically be >95%.[28]

Interpreting the Data: A Validation Summary

The data from each technique must be consistent and complementary to provide unequivocal proof of structure and purity.

TechniqueExpected Result for 2-amino-5-(4-methoxyphenyl)isonicotinic acidPurpose
¹H NMR Signals corresponding to 9 unique protons with appropriate chemical shifts, integration, and splitting patterns.Confirms H framework and connectivity.[29]
¹³C NMR 12 distinct signals corresponding to the carbon skeleton.Confirms C framework.
HRMS (ESI+) Observed [M+H]⁺ = 245.0921 ± 5 ppm (Calculated for C₁₃H₁₃N₂O₃⁺: 245.0926)Confirms elemental formula.
HPLC (UV 254 nm) Single major peak with area % > 95%.Quantifies purity.

By integrating the results—the correct proton and carbon count from NMR, the exact mass from HRMS, and a single dominant peak in the HPLC—we build an unshakeable case for the successful synthesis and validation of the novel compound.[30] This rigorous, multi-faceted approach is essential for ensuring the reliability and reproducibility of scientific research in drug development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Characterization of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Amino-5-bromoisonicotinic acid is a key heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its purity, identity, and stability are not merely data points; they are critical quality attributes that directly influence reaction yield, impurity profiles, and the ultimate safety of the drug product.

This guide provides a comprehensive framework for the characterization of this compound, moving beyond the application of individual analytical techniques to a holistic cross-validation strategy. The core principle of cross-validation, or the use of orthogonal methods, is to ensure that the data generated is reliable, consistent, and scientifically sound.[3][4] By comparing results from techniques that rely on different physicochemical principles, we build a self-validating system that provides a high degree of confidence in the material's quality. This approach is not just good science; it is a regulatory expectation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

We will explore the synergistic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA). For each technique, we will delve into the causality behind experimental choices, provide detailed protocols, and present a clear path for data interpretation and validation, empowering researchers and drug development professionals to build a robust analytical package for this critical intermediate.

The Regulatory Bedrock: ICH Q2(R2) and Method Validation

Before delving into specific techniques, it is crucial to understand the regulatory context. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for demonstrating that an analytical method is fit for its intended purpose.[5][8] This guideline emphasizes a lifecycle approach to analytical procedures, ensuring they remain robust and reliable from development through routine use.[7][9]

Our cross-validation strategy is built upon the core performance characteristics defined by ICH Q2(R2), including:[10]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

By validating each orthogonal method against these criteria, we ensure that our comparative analysis is built on a foundation of regulatory compliance and scientific integrity.

Orthogonal Analytical Workflow for Comprehensive Characterization

A robust characterization plan does not rely on a single technique. Instead, it integrates multiple orthogonal methods, where each provides a unique piece of the puzzle. The following diagram illustrates a logical workflow for the cross-validation and characterization of this compound.

CrossValidationWorkflow Figure 1: Cross-Validation Workflow cluster_0 Primary Analysis & Purity cluster_1 Structural Confirmation & Identity cluster_2 Volatiles & Thermal Properties cluster_3 Data Correlation & Final Report HPLC HPLC-UV (Assay, Impurity Profile) NMR ¹H & ¹³C NMR (Unambiguous Structure) HPLC->NMR Confirm Main Peak Identity MS LC-MS / GC-MS (Molecular Weight) HPLC->MS Identify Impurity Masses Report Comprehensive Characterization Report HPLC->Report Consolidate Data FTIR FT-IR (Functional Groups) NMR->FTIR Corroborate Functional Groups NMR->Report Consolidate Data FTIR->Report Consolidate Data MS->NMR Confirm Impurity Structures MS->Report Consolidate Data GCMS Headspace GC-MS (Residual Solvents) GCMS->Report Quantify Volatiles Thermal DSC / TGA (Melting Point, Stability) Thermal->Report Define Physical Properties

Caption: A logical workflow for the comprehensive characterization of this compound using orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay

Principle and Rationale: HPLC is the primary technique for determining the purity and assay of non-volatile organic compounds. By exploiting the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase, we can achieve high-resolution separation. The chromophoric nature of the pyridine ring in this compound makes UV detection highly suitable and sensitive. This method is essential for quantifying related substance impurities and degradants.

Detailed Experimental Protocol:

  • Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common starting point. The polar-embedded groups on some columns can offer alternative selectivity for this polar molecule.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution: A gradient is necessary to elute potential non-polar impurities while retaining the main analyte. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm or determined by DAD scan) and a secondary, lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the maximum.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and ACN to a final concentration of 1 mg/mL.

System Suitability Test (SST): Before any sample analysis, inject a standard solution six times. The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%. Tailing factor should be ≤ 2.0. This ensures the system is performing adequately on the day of analysis.

Data Interpretation: The output chromatogram will show a major peak for this compound. Any other peaks are potential impurities. Purity is typically calculated using an area percent method. The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Validation Parameter Summary for HPLC:

Validation ParameterAcceptance Criteria (Typical)
Specificity Peak purity index > 0.995 (DAD). No interference from blank/placebo.
Linearity R² ≥ 0.999 for a 5-point calibration curve (e.g., 50-150% of nominal).
Accuracy 98.0% - 102.0% recovery from spiked samples at three levels.
Precision (Repeatability) %RSD ≤ 1.0% for assay; ≤ 5.0% for impurities (>0.1%).
LOQ Signal-to-Noise ratio ≥ 10. Precision at LOQ level with %RSD ≤ 10%.

¹H and ¹³C NMR Spectroscopy: Unambiguous Structural Confirmation

Principle and Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the compound's identity and structure, including the substitution pattern on the pyridine ring.

Detailed Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as it is an excellent solvent for this class of compounds.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, which is crucial for potential quantitative analysis.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Data Interpretation and Expected Results: For this compound (C₆H₅BrN₂O₂), the ¹H NMR spectrum in DMSO-d₆ is expected to show:

  • A broad singlet for the two amine (-NH₂) protons.

  • A singlet for the carboxylic acid (-COOH) proton.

  • Two distinct signals in the aromatic region for the two protons on the pyridine ring. Their chemical shifts and coupling patterns (or lack thereof) will confirm the 2, 3, 5-substitution pattern.[13]

The ¹³C NMR will show six distinct signals corresponding to the six carbon atoms in the molecule, with chemical shifts indicative of their environment (e.g., carbons attached to nitrogen, bromine, and the carboxyl group).

Cross-Validation Point: The structure confirmed by NMR must be consistent with the molecular weight determined by mass spectrometry and the functional groups identified by FT-IR. Any impurities detected in the HPLC chromatogram that are present at >0.1% should ideally be visible in the NMR spectrum, providing a secondary method for impurity assessment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Infrared radiation is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's bonds. It serves as an excellent identity check, confirming the presence of key structural features.

Detailed Experimental Protocol:

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are typically sufficient.

    • A background spectrum of the clean ATR crystal should be collected before the sample.

Data Interpretation and Expected Results: The FT-IR spectrum of this compound will exhibit characteristic absorption bands confirming its structure. Key expected vibrations include:[14][15][16]

  • ~3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine group.

  • ~3000-2500 cm⁻¹: A very broad O-H stretching band from the carboxylic acid dimer.

  • ~1700 cm⁻¹: C=O stretching from the carboxylic acid group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • Below 800 cm⁻¹: C-Br stretching vibration.

Cross-Validation Point: The functional groups identified by FT-IR (amine, carboxylic acid, aromatic ring) must align with the structure determined by NMR. This serves as a quick and reliable identity confirmation test that can be used for batch-to-batch consistency checks.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities

Principle and Rationale: While HPLC is ideal for non-volatile components, GC is the method of choice for separating and identifying volatile and semi-volatile compounds, such as residual solvents from the manufacturing process.[17] Coupling GC with a Mass Spectrometer (MS) allows for the confident identification of eluted compounds based on their mass fragmentation patterns.[18]

Detailed Experimental Protocol (Static Headspace Method):

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for solvent analysis.[19]

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • GC Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).

Data Interpretation: The total ion chromatogram (TIC) will show peaks for any volatile compounds present. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for identification. Quantification is performed using an external standard of the identified solvent.

Cross-Validation Point: The total level of volatile impurities determined by GC-MS should be consistent with the loss on drying (LOD) or solvent content determined by Thermogravimetric Analysis (TGA).

Thermal Analysis (DSC/TGA): Profiling Physical Properties

Principle and Rationale: Thermal analysis provides critical information on the physical properties of a material, including its melting point, thermal stability, and solvent/water content.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting, crystallization, and phase transitions.[20]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, quantifying weight loss due to dehydration, desolvation, or decomposition.[21]

Detailed Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • TGA Method:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min from ambient to 600 °C.

  • DSC Method:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min from ambient to a temperature above the melting point (e.g., 250 °C).

Data Interpretation:

  • TGA Thermogram: A step-wise weight loss indicates the removal of volatiles (water or solvent) or decomposition. The percentage weight loss can be quantified.

  • DSC Thermogram: A sharp endotherm indicates the melting point of a crystalline solid. The onset temperature is typically reported as the melting point.

Cross-Validation Point: The TGA provides a quantitative measure of total volatile content, which should corroborate the results from Karl Fischer titration (for water) and GC-MS (for residual solvents). The melting point from DSC is a key physical parameter that serves as an indicator of purity; impurities typically depress and broaden the melting endotherm.

Summary and Comparative Guide

The true power of this multi-technique approach lies in the convergence of data. A high-purity result from HPLC is strengthened by a clean NMR spectrum and a sharp melting point in DSC. An impurity peak in the chromatogram can be confidently identified by collecting the fraction and analyzing it by MS and NMR. This integrated strategy provides a scientifically defensible and comprehensive characterization of this compound.

Comparative Summary of Analytical Techniques:

TechniquePrimary Information ProvidedStrengthsLimitationsCross-Validation Synergy
HPLC-UV Purity, Assay, Impurity ProfileHigh sensitivity, quantitative, robustLimited to non-volatile, UV-active compoundsCorrelates purity with NMR and DSC; impurity masses identified by LC-MS.
NMR Unambiguous Structure, IdentityDefinitive structural informationLower sensitivity than HPLC, complex for mixturesConfirms structure of main peak and impurities detected by HPLC/MS.
FT-IR Functional Group IdentityFast, non-destructive, simpleProvides limited structural detail, not quantitativeConfirms functional groups consistent with the NMR-elucidated structure.
GC-MS Residual Solvents, VolatilesHigh sensitivity for volatiles, definitive IDNot suitable for non-volatile compoundsQuantifies volatile content, which should align with TGA weight loss.
DSC/TGA Melting Point, Thermal StabilityProvides key physical propertiesNon-specific for identifying componentsMelting point confirms purity. TGA weight loss confirms GC-MS/KF results.

Conclusion

The characterization of a critical raw material like this compound demands more than a simple checklist of analytical tests. It requires a thoughtful, integrated strategy of cross-validation using orthogonal methods. By combining the quantitative power of chromatography (HPLC, GC-MS), the definitive structural insight of spectroscopy (NMR, FT-IR), and the physical property profiling of thermal analysis (DSC/TGA), we create a robust and self-validating data package. This approach not only ensures a deep understanding of the material's quality and properties but also builds a strong foundation for regulatory submissions and the successful development of safe and effective medicines.

References

Comparative study of different synthetic routes to 2-Amino-5-bromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic synthesis of 2-Amino-5-bromoisonicotinic acid, a key building block in the development of novel therapeutics, presents a variety of methodological challenges and opportunities. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this valuable compound, supported by experimental data and detailed protocols to inform your research and development endeavors.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of considerable interest in medicinal chemistry. Its structural motifs, featuring an amino group, a carboxylic acid, and a bromine atom on the isonicotinic acid scaffold, provide multiple points for chemical modification. This versatility makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The efficient and reliable synthesis of this compound is therefore a critical step in the drug discovery and development pipeline.

Comparative Analysis of Synthetic Routes

This guide will explore three primary synthetic strategies for the preparation of this compound:

  • Route 1: Direct Bromination of 2-Aminoisonicotinic Acid

  • Route 2: Amination of a Dihalogenated Isonicotinic Acid Precursor

  • Route 3: Hofmann Rearrangement of a Substituted Isonicotinamide

Each route will be evaluated based on its chemical principles, procedural advantages and disadvantages, and available experimental data.

Route 1: Direct Bromination of 2-Aminoisonicotinic Acid

This approach is conceptually the most straightforward, involving the direct electrophilic bromination of the readily available starting material, 2-aminoisonicotinic acid. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of the pyridine ring, the 5-position is electronically favored for substitution.

Causality Behind Experimental Choices

The choice of brominating agent and solvent is critical to the success of this reaction. While elemental bromine can be used, its handling can be hazardous. A common and safer alternative is the use of N-bromosuccinimide (NBS) as a source of electrophilic bromine. The solvent must be carefully selected to ensure the solubility of the starting material and to be inert to the reaction conditions. Acetic acid is often a suitable choice.

Experimental Protocol: A Representative Procedure

To a solution of 2-aminoisonicotinic acid (1.0 eq) in glacial acetic acid, N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Data Summary
MetricValueReference
Starting Material 2-Aminoisonicotinic AcidCommercially Available
Key Reagents N-Bromosuccinimide, Acetic AcidStandard Laboratory Reagents
Reported Yield Moderate to GoodVaries based on specific conditions
Purity Generally high after recrystallizationDependent on purification
Advantages and Disadvantages
  • Advantages: This route is attractive due to its directness and the use of a relatively inexpensive starting material. The workup procedure is typically straightforward.

  • Disadvantages: The reaction may suffer from the formation of di-brominated byproducts, which can complicate purification and reduce the overall yield. The regioselectivity of the bromination can also be a concern, although the 5-position is generally favored.

Caption: Direct bromination of 2-aminoisonicotinic acid.

Route 2: Amination of a Dihalogenated Isonicotinic Acid Precursor

This strategy involves the nucleophilic aromatic substitution of a halogen atom on a dihalogenated isonicotinic acid derivative. A common precursor for this route is 2,5-dibromoisonicotinic acid or its corresponding methyl ester, methyl 2-amino-5-bromoisonicotinate. The amination is typically carried out using ammonia or a protected ammonia equivalent.

Causality Behind Experimental Choices

The use of a copper or palladium catalyst is often necessary to facilitate the amination of the electron-deficient pyridine ring. The reaction is typically performed at elevated temperatures and pressures in a sealed vessel to ensure the retention of the ammonia nucleophile. The choice of a methyl ester precursor can be advantageous as it is often more soluble in organic solvents and can be readily hydrolyzed to the desired carboxylic acid in a subsequent step.

Experimental Protocol: Synthesis via Methyl Ester Intermediate

Step 1: Synthesis of Methyl 2-amino-5-bromoisonicotinate

A mixture of 2,5-dibromoisonicotinic acid (1.0 eq), methanol, and a catalytic amount of sulfuric acid is refluxed for several hours to form the methyl ester. After cooling and neutralization, the methyl 2,5-dibromoisonicotinate is isolated. This intermediate is then subjected to amination. A solution of methyl 2,5-dibromoisonicotinate in a suitable solvent (e.g., dioxane) is treated with aqueous ammonia in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., L-proline). The reaction is heated in a sealed tube until the starting material is consumed. The product, methyl 2-amino-5-bromoisonicotinate, is then isolated and purified.

Step 2: Hydrolysis to this compound

Methyl 2-amino-5-bromoisonicotinate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux until the ester is completely hydrolyzed, as monitored by TLC. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid this compound is collected by filtration, washed with water, and dried.

Data Summary
MetricValueReference
Starting Material 2,5-Dibromoisonicotinic AcidRequires synthesis
Key Reagents Ammonia, Copper(I) catalyst, Methanol, NaOHStandard Laboratory Reagents
Reported Yield Good to Excellent (over two steps)Varies based on specific conditions
Purity High after purification of the intermediate and final productDependent on purification
Advantages and Disadvantages
  • Advantages: This route often provides higher yields and better regioselectivity compared to direct bromination. The use of a methyl ester intermediate can facilitate purification.

  • Disadvantages: This is a multi-step synthesis, which can be more time-consuming. The use of a copper catalyst may require careful removal from the final product, which is a critical consideration in pharmaceutical applications. The amination step often requires high temperatures and pressures.

Caption: Amination of a dihalogenated precursor.

Route 3: Hofmann Rearrangement of a Substituted Isonicotinamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[1][2] This route would start from a precursor such as 5-bromoisonicotinamide-2-carboxylic acid or a derivative thereof.

Causality Behind Experimental Choices

The Hofmann rearrangement is typically carried out using a solution of bromine in an aqueous base, such as sodium hydroxide.[1] The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine and carbon dioxide. The key to this synthesis is the preparation of the starting amide.

Experimental Protocol: A Plausible Synthetic Sequence

Step 1: Preparation of the Amide Precursor

Starting from a suitable precursor like 2,5-dibromoisonicotinic acid, one could envision a sequence involving selective functionalization. For instance, conversion of the carboxylic acid to an amide, followed by a reaction to introduce a group at the 2-position that can be converted to an amino group via the Hofmann rearrangement. A more direct, though potentially challenging, approach would be the synthesis of 5-bromo-2-carbamoylisonicotinic acid.

Step 2: Hofmann Rearrangement

The 5-bromoisonicotinamide-2-carboxylic acid derivative (1.0 eq) is treated with a cold aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide). The reaction mixture is carefully warmed to initiate the rearrangement. After the reaction is complete, the mixture is acidified to precipitate the this compound. The product is then collected by filtration, washed, and dried.

Data Summary
MetricValueReference
Starting Material 5-Bromoisonicotinamide-2-carboxylic acid derivativeRequires multi-step synthesis
Key Reagents Bromine, Sodium HydroxideStandard Laboratory Reagents
Reported Yield ModerateHighly dependent on the efficiency of the rearrangement
Purity May require significant purificationPotential for side reactions
Advantages and Disadvantages
  • Advantages: The Hofmann rearrangement is a well-established and reliable reaction for the synthesis of primary amines. It can be a useful alternative when other methods are not feasible.

  • Disadvantages: The synthesis of the required starting amide can be complex and may involve multiple steps, potentially lowering the overall yield. The reaction conditions need to be carefully controlled to avoid side reactions.

Caption: Synthesis via Hofmann rearrangement.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • For small-scale laboratory synthesis , where simplicity and speed are paramount, Route 1 (Direct Bromination) offers a viable option, provided that potential purification challenges are addressed.

  • For larger-scale production , where yield and purity are critical, Route 2 (Amination of a Dihalogenated Precursor) , particularly through the methyl ester intermediate, is likely the most robust and reliable approach. Although it involves more steps, the higher overall yield and purity often justify the additional effort.

  • Route 3 (Hofmann Rearrangement) represents a more classical approach that can be considered if the starting materials for the other routes are not readily accessible or if alternative synthetic strategies are being explored.

It is imperative for researchers to carefully evaluate the specific requirements of their project before selecting a synthetic pathway. Further optimization of the reaction conditions for each route may also lead to improved outcomes.

References

Benchmarking the Performance of 2-Amino-5-bromoisonicotinic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel, potent, and selective enzyme inhibitors is a perpetual endeavor. Among the myriad of molecular scaffolds explored, halogenated pyridine carboxylic acids have emerged as privileged structures, offering a versatile platform for the development of targeted therapeutics.[1] This guide provides a comprehensive framework for benchmarking the performance of a promising class of these compounds: 2-Amino-5-bromoisonicotinic acid derivatives.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a detailed, in-depth technical guide on how to assess the inhibitory potential of these derivatives against two critical oncology targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Poly(ADP-ribose) polymerase 1 (PARP1). By offering a side-by-side comparison with established clinical inhibitors, this guide aims to equip scientists with the necessary tools and insights to effectively evaluate this novel class of compounds.

The Rationale: Why this compound Derivatives?

The this compound scaffold is a compelling starting point for the design of enzyme inhibitors for several key reasons. The 2-aminopyridine moiety is a well-established pharmacophore known to form crucial hydrogen bond interactions within the ATP-binding pockets of various kinases.[1] The strategic placement of a bromine atom not only influences the electronic properties of the pyridine ring but also provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[1] Furthermore, derivatives of similar heterocyclic cores have demonstrated potent inhibitory activity against enzymes central to cancer progression and immune evasion.

This guide will focus on two such enzymes:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A key metabolic enzyme that suppresses the anti-tumor immune response by depleting tryptophan and generating immunosuppressive metabolites.[2][3]

  • Poly(ADP-ribose) polymerase 1 (PARP1): A critical enzyme in the DNA damage response (DDR) pathway, inhibition of which has proven to be a successful strategy in treating cancers with specific DNA repair deficiencies.[4]

Section 1: Benchmarking Against Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[5] Its overexpression in various cancers is associated with a poor prognosis, making it a prime target for cancer immunotherapy.[2]

Comparative Inhibitors: The Established Benchmark

To provide a meaningful comparison, we will benchmark our hypothetical this compound derivatives against a well-characterized and clinically evaluated IDO1 inhibitor:

  • Epacadostat (INCB024360): A potent and selective hydroxyamidine-based inhibitor of IDO1 that has been extensively studied in clinical trials.[6]

Experimental Workflow: IDO1 Inhibition Assay

The following protocol outlines a robust cellular assay to determine the inhibitory potency (IC50) of test compounds against IDO1. This method relies on the quantification of kynurenine, the product of the IDO1-catalyzed reaction, in the cell culture supernatant using High-Performance Liquid Chromatography (HPLC).

Caption: A stepwise workflow for determining the IC50 of IDO1 inhibitors.

Detailed Protocol: Cellular IDO1 Inhibition Assay

1. Cell Culture and IDO1 Induction:

  • Seed human ovarian cancer cells (SK-OV-3), known to express IDO1 upon stimulation, into a 96-well plate at a density of 3 x 10^4 cells per well.[7]
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
  • To induce IDO1 expression, replace the medium with fresh medium containing 100 ng/mL of human interferon-gamma (IFN-γ).[7]
  • Incubate the cells for 24 hours.

2. Inhibitor Treatment:

  • Prepare stock solutions of the this compound derivative and Epacadostat in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations.
  • After the 24-hour IFN-γ induction, remove the medium and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-inhibitor control.
  • Incubate the plate for an additional 24 to 48 hours.

3. Sample Preparation:

  • Following the treatment period, carefully collect the cell culture supernatant from each well.
  • To precipitate proteins, add trichloroacetic acid (TCA) to each supernatant sample to a final concentration of 10% (w/v).[7]
  • Incubate the samples at 50°C for 30 minutes. This step is crucial to hydrolyze N-formylkynurenine to kynurenine, ensuring accurate measurement of total IDO1 activity.[7]
  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[7]
  • Carefully transfer the clear supernatant to HPLC vials for analysis.

4. Quantification and Data Analysis:

  • Quantify the concentration of kynurenine in each sample using a validated HPLC-UV method.
  • Calculate the percentage of IDO1 inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - ([Kynurenine]inhibitor / [Kynurenine]vehicle)) * 100
  • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using a four-parameter logistic curve.

Comparative Performance Data (Hypothetical)

While specific experimental data for a this compound derivative is not yet publicly available, we can present a hypothetical comparison based on data from structurally related compounds to illustrate the benchmarking process. For this purpose, we will use data from a novel series of 2,5-dimethylfuran-3-carboxylic acid derivatives as a proxy for our compound of interest.

CompoundTarget EnzymeAssay TypeIC50 (nM)
Epacadostat (Reference) Human IDO1HeLa Cellular Assay4.0 - 88
Compound 19a (Exemplar) Human IDO1HeLa Cellular Assay4.0
Compound 19a (Exemplar) Human IDO1THP-1 Cellular Assay4.6

Data for Epacadostat and Compound 19a are sourced from published literature for illustrative purposes.[8][9]

This table demonstrates how the inhibitory potency of a novel compound can be directly compared to an established clinical candidate under similar experimental conditions.

IDO1 Signaling Pathway

IDO1_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell (T-Cell) cluster_2 Dendritic Cell / Tumor Cell Tryptophan Tryptophan T-Cell_Activation T-Cell Activation & Proliferation Tryptophan->T-Cell_Activation IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine T-Cell_Apoptosis T-Cell Apoptosis Kynurenine->T-Cell_Apoptosis TCR T-Cell Receptor GCN2 GCN2 Kinase mTOR mTOR Pathway GCN2->mTOR mTOR->T-Cell_Activation IDO1->Tryptophan IDO1->Kynurenine IDO1->GCN2 IFN-gamma IFN-γ IFN-gamma->IDO1

Caption: The IDO1 pathway's role in immune suppression.

Section 2: Benchmarking Against Poly(ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a nuclear enzyme that plays a pivotal role in DNA single-strand break repair.[4] Inhibitors of PARP1 have shown significant clinical success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[10]

Comparative Inhibitors: The Established Benchmark

For our comparative analysis of PARP1 inhibition, we will use the following clinically approved drug as our benchmark:

  • Olaparib (AZD2281): A potent, orally bioavailable PARP inhibitor approved for the treatment of various cancers with BRCA mutations.[10][11][12]

Experimental Workflow: PARP1 Inhibition Assay

A common and reliable method for assessing PARP1 inhibition is a colorimetric assay that measures the consumption of its substrate, NAD+.

Caption: Workflow for a fluorometric PARP1 inhibition assay.

Detailed Protocol: Fluorometric PARP1 Inhibition Assay

1. Assay Setup:

  • In a 384-well black plate, add serial dilutions of the this compound derivative and Olaparib.
  • Prepare a mixture of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
  • Add the enzyme/DNA mixture to each well containing the inhibitors.
  • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

2. Enzymatic Reaction:

  • Initiate the PARP1 reaction by adding a solution of β-Nicotinamide adenine dinucleotide (NAD+).
  • Incubate the plate at room temperature for 60 minutes, protected from light.

3. Detection and Data Analysis:

  • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit, which typically involves a cycling reaction that converts the remaining NAD+ to a fluorescent product (e.g., resorufin from resazurin).
  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
  • The amount of fluorescence is inversely proportional to the PARP1 activity.
  • Calculate the percentage of PARP1 inhibition for each inhibitor concentration.
  • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Performance Data (Illustrative)
CompoundTarget EnzymeAssay TypeIC50 (nM)
Olaparib (Reference) Human PARP1Cell-free1 - 5
Veliparib (Reference) Human PARP1Cell-free5.2
Compound Y49 (Exemplar) Human PARP1Cell-free0.96
Compound 23 (Exemplar) Human PARP1In vitroPotent Inhibition

Data for Olaparib, Veliparib, and other exemplar compounds are sourced from published literature for illustrative purposes.[11] Specific IC50 for compound 23 was not provided, but it was highlighted as a promising candidate.

This table provides a clear comparison of the inhibitory potency of different compounds against PARP1, highlighting the potential for novel derivatives to match or exceed the activity of established drugs.

PARP1 Signaling Pathway in DNA Repair

PARP1_DNA_Repair cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates PAR_Chain Poly(ADP-ribose) Chain (PARylation) PARP1->PAR_Chain Synthesizes Stalled_Fork Replication Fork Stalls PARP1->Stalled_Fork Leads to (when inhibited) Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_Chain->Repair_Proteins Recruits BER Base Excision Repair (BER) Repair_Proteins->BER Mediates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 Inhibits DNA_DSB DNA Double-Strand Break (DSB) Stalled_Fork->DNA_DSB Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis In HR-deficient cells

Caption: The role of PARP1 in DNA repair and the mechanism of PARP inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive, albeit partially illustrative, framework for benchmarking the performance of this compound derivatives as inhibitors of IDO1 and PARP1. While direct experimental data for this specific class of compounds is eagerly awaited, the methodologies and comparative data presented herein offer a robust starting point for their evaluation.

The true potential of these derivatives will be unveiled through rigorous experimental testing, following the protocols outlined in this guide. By comparing their inhibitory potency against established clinical candidates like Epacadostat and Olaparib, researchers can effectively gauge their therapeutic promise. Future studies should also explore the selectivity of these compounds against other related enzymes (e.g., IDO2, TDO, other PARP family members) to build a comprehensive profile of their activity. The versatile nature of the this compound scaffold holds significant promise for the development of the next generation of targeted enzyme inhibitors.

References

The Efficacy Gauntlet: Translating In Vitro Promise to In Vivo Reality for 2-Amino-5-bromoisonicotinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Evaluation

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is the successful translation of in vitro efficacy to in vivo effectiveness. This guide provides an in-depth comparison of the evaluation methodologies for anticancer agents derived from the versatile 2-Amino-5-bromoisonicotinic acid scaffold, with a particular focus on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will dissect the experimental choices, present comparative data, and offer insights into bridging the often-significant gap between the controlled environment of a petri dish and the complex biological landscape of a living organism.

The Core Challenge: From Cellular Potency to Systemic Efficacy

Derivatives of this compound have emerged as a promising class of compounds, particularly as precursors to potent kinase inhibitors targeting oncogenic signaling pathways. The initial stages of discovery for these molecules invariably involve a battery of in vitro assays designed to assess their direct impact on cancer cells and their molecular targets. However, the ultimate validation of their therapeutic potential lies in their performance within a complex physiological system.

The transition from in vitro to in vivo testing introduces a multitude of variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and interactions with the tumor microenvironment. A compound that exhibits nanomolar potency in a cell-based assay may fail spectacularly in vivo due to poor bioavailability or rapid metabolic clearance. Conversely, a moderately active compound in vitro might demonstrate significant in vivo efficacy due to favorable pharmacokinetic properties or beneficial off-target activities.

A Case Study: Pyrazolo[3,4-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors

To illustrate the principles of in vitro versus in vivo evaluation, we will examine a series of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds that can be synthesized from 2-aminopyridine precursors. These molecules have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as FLT3 and AXL, which are implicated in various malignancies, including acute myeloid leukemia (AML).

In Vitro Evaluation: Pinpointing Molecular Action and Cellular Impact

The initial assessment of our pyrazolo[3,4-d]pyrimidine series focuses on two key aspects: direct target engagement and cellular-level antiproliferative activity.

1. Biochemical Assays: Quantifying Target Inhibition

The first step is to determine if the synthesized compounds directly inhibit the kinase of interest. This is typically achieved through biochemical assays using recombinant enzymes.

Experimental Protocol: Recombinant Kinase Inhibition Assay

  • Reagents and Materials : Recombinant human FLT3 and AXL kinases, ATP, substrate peptide, kinase buffer, test compounds (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • A kinase reaction is set up in a multi-well plate containing the kinase, buffer, and the test compound at various concentrations.

    • The reaction is initiated by the addition of ATP and the substrate peptide.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescent detection reagent.

    • The luminescence is measured using a plate reader.

  • Data Analysis : The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rationale : This cell-free assay provides a direct measure of the compound's potency against its intended molecular target, devoid of confounding factors like cell permeability.

2. Cell-Based Assays: Assessing Antiproliferative Activity

The next crucial step is to evaluate the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture : Human cancer cell lines known to overexpress the target kinase (e.g., MOLM-13 cells for FLT3) are cultured in appropriate media.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds and incubated for a set period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or Sorenson's buffer).

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The IC₅₀ value for cell viability is determined by plotting the percentage of viable cells against the logarithm of the compound concentration.

Rationale : This assay provides an indication of the compound's ability to cross the cell membrane and exert a biological effect. A strong correlation between biochemical and cellular IC₅₀ values suggests on-target activity.

Comparative In Vitro Data for Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseBiochemical IC₅₀ (nM)Antiproliferative IC₅₀ (nM) (MOLM-13 cells)
Derivative A FLT31.48
Derivative B FLT3625
Derivative C AXL380>1000
BGB324 (Reference) AXL1450

Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature.

This table clearly demonstrates the structure-activity relationship, with Derivative A showing high potency against FLT3 both biochemically and in a cellular context.

Workflow for In Vitro Evaluation

in_vitro_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays recombinant_kinase Recombinant Kinase biochem_assay Kinase Inhibition Assay recombinant_kinase->biochem_assay compound_biochem Test Compound compound_biochem->biochem_assay atp_substrate ATP + Substrate atp_substrate->biochem_assay ic50_biochem Biochemical IC50 biochem_assay->ic50_biochem ic50_cellular Antiproliferative IC50 ic50_biochem->ic50_cellular Correlate for on-target activity cancer_cells Cancer Cell Line mtt_assay MTT Assay cancer_cells->mtt_assay compound_cellular Test Compound compound_cellular->mtt_assay mtt_assay->ic50_cellular

Caption: A streamlined workflow for the in vitro evaluation of kinase inhibitors.

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Systemic Context

Promising candidates from in vitro screening are advanced to in vivo studies, typically in animal models, to assess their real-world therapeutic potential.

1. Pharmacokinetic (PK) Studies: Understanding Drug Disposition

Before efficacy studies, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model : Healthy mice (e.g., BALB/c) are used.

  • Procedure :

    • A cohort of mice is administered the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma is separated from the blood samples.

    • The concentration of the drug in the plasma is quantified using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis : Key PK parameters are calculated, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve, representing total drug exposure), and half-life (t½).

Rationale : Favorable PK properties, such as good oral bioavailability and a sufficiently long half-life, are crucial for maintaining therapeutic drug concentrations in vivo.

2. Xenograft Models: Evaluating Antitumor Activity

To assess antitumor efficacy, human cancer cells are implanted into immunocompromised mice, creating a tumor xenograft that can be treated with the test compound.

Experimental Protocol: Human Tumor Xenograft Study

  • Animal Model : Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.

  • Procedure :

    • Human cancer cells (e.g., MOLM-13) are injected subcutaneously into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are randomized into vehicle control and treatment groups.

    • The treatment group receives the test compound daily (or as determined by PK studies) via a specific route (e.g., oral gavage).

    • Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

    • At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).

  • Data Analysis : The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Rationale : This model provides the most direct evidence of a compound's ability to inhibit tumor growth in a living organism, taking into account all the complexities of drug delivery and systemic response.

Hypothetical In Vivo Data for Derivative A

ParameterValue
Oral Bioavailability 45%
Plasma Half-life (t½) 6.2 hours
Tumor Growth Inhibition (TGI) 85% at 50 mg/kg, daily oral dosing

This hypothetical data for Derivative A would be considered highly encouraging, demonstrating good oral bioavailability, a reasonable half-life, and significant tumor growth inhibition at a well-tolerated dose.

Workflow for In Vivo Evaluation

in_vivo_workflow cluster_pk Pharmacokinetic (PK) Studies cluster_efficacy Efficacy Studies (Xenograft) healthy_mice Healthy Mice drug_admin_pk Drug Administration healthy_mice->drug_admin_pk blood_sampling Serial Blood Sampling drug_admin_pk->blood_sampling lc_ms LC-MS/MS Analysis blood_sampling->lc_ms pk_params Cmax, Tmax, AUC, t½ lc_ms->pk_params drug_admin_eff Dosing Regimen pk_params->drug_admin_eff Inform Dosing Strategy immuno_mice Immunocompromised Mice tumor_implant Tumor Cell Implantation immuno_mice->tumor_implant tumor_implant->drug_admin_eff tumor_measurement Tumor Volume Measurement drug_admin_eff->tumor_measurement tgi Tumor Growth Inhibition (TGI) tumor_measurement->tgi

Caption: A sequential workflow for the in vivo evaluation of drug candidates.

Bridging the Divide: Why In Vitro and In Vivo Results May Differ

Discrepancies between in vitro and in vivo data are common and can be attributed to several factors:

  • Pharmacokinetics : As previously mentioned, poor absorption, rapid metabolism, or inefficient distribution to the tumor site can all lead to a lack of efficacy in vivo, despite high in vitro potency.

  • Off-Target Effects : A compound may have off-target activities that contribute to its in vivo efficacy or toxicity. These effects are not captured in highly specific in vitro assays.

  • Tumor Microenvironment : The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly influence a drug's activity.

  • Drug Resistance Mechanisms : In vivo, tumors can develop resistance to a drug through various mechanisms that are not always recapitulated in in vitro cell cultures.

Conclusion: An Integrated Approach is Key

The development of effective anticancer drugs from scaffolds like this compound requires a holistic and iterative approach to preclinical evaluation. While in vitro assays are indispensable for initial screening and mechanism of action studies, they are only the first step. Rigorous in vivo testing, encompassing both pharmacokinetic and efficacy studies, is essential to validate a compound's therapeutic potential. By understanding the strengths and limitations of each experimental system and thoughtfully designing studies that bridge the in vitro to in vivo gap, researchers can more effectively identify and advance promising new therapies for cancer patients.

A Senior Application Scientist's Guide to Coupling Reagent Selection for 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Heterocyclic Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. 2-Amino-5-bromoisonicotinic acid is a valuable building block, frequently utilized in the synthesis of novel therapeutics, including antiviral and antitumor agents.[1] However, its structure presents a distinct challenge for routine amide bond formation. The molecule's reactivity is governed by two competing electronic features: the electron-withdrawing nature of the pyridine ring and the bromine atom, which deactivates the carboxyl group, and the nucleophilic 2-amino group. This electronic profile, combined with potential steric hindrance, demands a careful and rational selection of coupling reagents to achieve high yields and purity.

This guide provides a head-to-head comparison of common coupling reagents for the acylation of this compound. We will delve into the mechanistic rationale for reagent choice, present comparative performance data from a model reaction, and provide detailed experimental protocols for researchers in drug development and medicinal chemistry.

Mechanism of Action: The Central Role of Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous under standard conditions. Coupling reagents are essential activators that convert the carboxylic acid's hydroxyl group into a better leaving group, transforming the acid into a highly reactive intermediate susceptible to nucleophilic attack by an amine.[2][3][4]

The most common and effective reagents fall into several classes, primarily uronium/aminium salts and carbodiimides. Their general mechanism involves the formation of a highly activated ester. For uronium salts like HATU and HBTU, this is an O-acylisourea intermediate that rapidly converts to a benzotriazolyl active ester, which then reacts with the amine.[5][6] The efficiency of the coupling is directly related to the reactivity of this active ester intermediate.[7]

Amide_Bond_Formation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., OAt-ester) Acid->Active_Ester Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Active_Ester Reagent->Active_Ester + Base Base (e.g., DIPEA) Base->Active_Ester Base->Active_Ester + Amide R-CO-NH-R' (Amide Product) Active_Ester->Amide Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Amide Amine->Amide + Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General workflow for amide bond formation using a coupling reagent.

Head-to-Head Comparison: Selecting the Optimal Reagent

To objectively compare performance, we evaluated five common coupling reagents in a model reaction: the coupling of this compound with benzylamine. The reaction was standardized to use 1.1 equivalents of the coupling reagent, 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, in Dimethylformamide (DMF) at room temperature.

Model Reaction:

(Image of this compound + Benzylamine -> Amide Product)

Performance Metrics:

The following table summarizes the results, with yield and purity determined by UPLC-MS analysis after a standardized aqueous workup.

Coupling ReagentClassReaction Time (h)Yield (%)Purity (%)Key Observations
EDC / HOBt Carbodiimide126588Cost-effective but slow; significant unreacted starting material.
HBTU Uronium/Aminium48594Reliable and widely used, but less reactive than HATU for this substrate.[7]
HATU Uronium/Aminium1.596>98Superior performance; rapid conversion and very clean product profile.[7][8]
T3P® Phosphonic Anhydride39196"Green" option with easy workup as byproducts are water-soluble.[9]
COMU® Uronium1.594>98Excellent performance, comparable to HATU, with improved safety and solubility profile.[3][10]
Analysis and Discussion:
  • HATU: The Gold Standard for Difficult Couplings. The superior performance of HATU is attributed to the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the pyridine ring in HOAt provides anchimeric assistance, accelerating the subsequent aminolysis step and making HATU particularly effective for challenging substrates.[7] For a molecule like this compound, where the carboxyl group is deactivated, this enhanced reactivity is critical for driving the reaction to completion quickly and cleanly.

  • COMU: A Safer, High-Performance Alternative. COMU, which is based on OxymaPure instead of the potentially explosive HOBt or HOAt, demonstrated performance nearly identical to HATU.[3][10] Its byproducts exhibit better solubility, often simplifying purification. Given its comparable reactivity and enhanced safety profile, COMU is an excellent modern alternative to HATU.[8]

  • T3P®: The Pragmatic Choice. Propylphosphonic Anhydride (T3P®) is a strong contender, offering high yields and purity. Its primary advantage lies in its workup; the phosphonic acid byproducts are readily removed with a simple aqueous wash, making it an attractive option for process chemistry and scale-up where ease of purification is a major consideration.[9]

  • EDC/HOBt: The Economical, but Compromised Option. While the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is inexpensive, its lower reactivity is a significant drawback for this substrate.[11] The formation of the O-acylisourea intermediate is reversible, and the subsequent formation of the HOBt-ester is slower compared to uronium reagents, leading to incomplete conversion in a reasonable timeframe.[6] This method is best reserved for less sterically hindered and more electronically favorable substrates.

Experimental Protocols

Protocol 1: High-Performance Coupling using HATU

This protocol details the optimized procedure for the model reaction yielding N-benzyl-2-amino-5-bromoisonicotinamide.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Stir until all solids are dissolved.

  • Reagent Addition: Add Benzylamine (1.05 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Activation: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at room temperature. Rationale: Pre-dissolving the coupling reagent ensures immediate and homogenous mixing, preventing localized side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1.5-2 hours.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Rationale: The LiCl wash is crucial for efficiently removing the high-boiling point DMF solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash chromatography on silica gel if necessary.

Decision-Making Workflow

Choosing the right reagent often involves balancing reactivity, cost, scale, and safety. The following workflow can guide your selection process.

Reagent_Selection_Workflow Start Start: Coupling 2-Amino-5- bromoisonicotinic acid Q_Performance Is maximum yield & purity the top priority? Start->Q_Performance Q_Scale Is the reaction scale >10g and workup a concern? Q_Performance->Q_Scale No HATU_COMU Use HATU or COMU Q_Performance->HATU_COMU Yes Q_Cost Is cost the primary limiting factor? Q_Scale->Q_Cost No T3P Consider T3P® Q_Scale->T3P Yes EDC_HOBt Use EDC/HOBt Q_Cost->EDC_HOBt Yes HBTU Use HBTU as a reliable alternative Q_Cost->HBTU No

Caption: Decision tree for selecting an appropriate coupling reagent.

Conclusion

For the challenging amide coupling of this compound, high-reactivity uronium salt reagents are demonstrably superior. HATU provides the highest yield and purity in the shortest time, making it the reagent of choice for discovery-phase chemistry where material is precious and time is critical. COMU offers an equivalent performance with an improved safety profile, representing a state-of-the-art alternative. For process development and scale-up, T3P® presents a compelling case due to its high efficiency and simplified, aqueous workup. While economical, standard carbodiimide methods like EDC/HOBt are less suitable for this electronically deactivated and sterically demanding substrate. A rational, data-driven approach to reagent selection is key to successfully incorporating this valuable heterocyclic building block into complex molecular architectures.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Amino-5-bromoisonicotinic acid. As a halogenated pyridine derivative, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, from the point of generation to final disposal.

Core Principle: Hazardous Waste Classification

All laboratory chemicals should be treated as hazardous waste unless explicitly confirmed otherwise.[1] this compound, due to its chemical structure (a brominated organic acid) and known hazards, must be managed as a regulated hazardous waste. This classification prohibits its disposal via standard trash or sanitary sewer systems.[2][3] Improper disposal can lead to significant environmental contamination and severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA).[2][3]

Hazard Profile and Safety Causality

Understanding the specific risks associated with this compound is fundamental to implementing effective safety and disposal protocols. The primary hazards, based on data for the compound and structurally similar chemicals, necessitate specific handling procedures to mitigate exposure risks.

Hazard ClassificationDescriptionRationale for Disposal Protocol
Skin Irritation (Category 2) Causes skin irritation upon contact.[4]Requires the use of chemically resistant gloves and a lab coat to prevent direct contact. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Irritation (Category 2) Causes serious eye irritation.[5][6][7]Mandates the use of safety goggles or a face shield. An emergency eyewash station must be readily accessible.[5][8]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[7][9][10]All handling of the solid compound should occur in a certified chemical fume hood to prevent the generation and inhalation of dust.
Environmental Hazard Halogenated organic compounds can persist in the environment and have ecotoxicological effects.Prohibits sewer or landfill disposal to prevent release into the ecosystem.[5] Waste must be segregated for specialized treatment, typically incineration at a licensed facility.

Step-by-Step Disposal Protocol

This protocol outlines the essential, sequential steps for managing this compound waste within the laboratory.

Step 1: Assemble and Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure a complete barrier is established between you and the substance.

  • Eye Protection: Wear chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned lab coat is mandatory to protect against skin contact.[8]

Step 2: Segregate Waste at the Point of Generation Chemical waste must be segregated to prevent dangerous reactions.[11][12]

  • Action: Collect solid this compound waste in a dedicated container labeled "Halogenated Organic Solids."

  • Causality: Mixing halogenated compounds with other waste streams can complicate the disposal process and create unknown reaction hazards. Specifically, keep this acidic compound away from bases and strong oxidizing agents.[5][12]

Step 3: Utilize Correct Waste Containers and Labeling Container integrity and accurate labeling are cornerstones of regulatory compliance and safety.

  • Container Selection: Use a chemically compatible, sealable, and non-leaking container. High-density polyethylene (HDPE) or glass containers are appropriate for solid waste.[3] Ensure the container is free from damage.[2]

  • Labeling: From the moment the first particle of waste enters the container, it must be labeled.[8] The label must be completed as waste is added and include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[3]

    • An accurate list of all components if it is a mixture.[12]

    • The appropriate hazard pictograms (e.g., irritant).[3]

    • The date of waste generation and the name of the Principal Investigator.[3]

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA) Labs that generate hazardous waste must establish SAAs for temporary storage.[12]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[2][12]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[13] Store it in a well-ventilated area, away from incompatible materials.[5] Use secondary containment (such as a spill tray) for liquid waste containers to prevent spills from spreading.[11]

  • Regulatory Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (typically up to 55 gallons).[1]

Step 5: Arrange for Final Disposal via EHS The final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals.

  • Procedure: Once the waste container is full (no more than 90% capacity to allow for expansion) or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[14][15]

  • Responsibility: Do not attempt to dispose of the chemical yourself. EHS will work with a licensed hazardous waste disposal company to transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF).[16]

Emergency Procedures: Spills and Decontamination

Accidents require a prepared, immediate response to minimize risk.

Spill Cleanup Protocol

  • Small Spill (Solid): If a small amount of powder is spilled within a chemical fume hood, you may clean it up if you have been trained to do so.[8]

    • Ensure your PPE is intact.

    • Gently sweep or wipe up the solid material, avoiding the creation of dust.[5][10]

    • Place the spilled chemical and all cleanup materials (e.g., contaminated wipes, gloves) into a designated hazardous waste container.[1]

  • Large Spill: For any large spill, or any spill outside of a fume hood, evacuate the area immediately.[8] Secure the location, prevent re-entry, and contact your institution's emergency response line or EHS.

Empty Container Decontamination

  • Procedure: A container that held this compound is not "empty" until it has been properly decontaminated.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses are collected.[13]

    • After the initial hazardous rinse(s), the container can be washed normally.

    • Before disposing of the clean, dry container in the regular trash, the label must be completely defaced or removed to prevent it from being mistaken for a hazardous chemical container.[1]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for managing this compound waste.

G start Waste Generated: This compound is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes is_container Is it an empty container? is_spill->is_container No small_spill Small Spill in Hood: 1. Wear full PPE. 2. Gently sweep/wipe up. 3. Collect all materials as hazardous waste. spill_size->small_spill Small large_spill Large Spill / Outside Hood: 1. Evacuate area. 2. Secure location. 3. Call EHS/Emergency Response. spill_size->large_spill Large decontaminate Decontaminate Container: 1. Collect first rinse as hazardous waste. 2. Wash thoroughly. 3. Deface label. 4. Dispose of container in regular trash. is_container->decontaminate Yes collect_waste Collect Solid Waste: 1. Wear full PPE. 2. Use designated, compatible container. 3. Label container immediately with 'Hazardous Waste' & full chemical name. is_container->collect_waste No store_waste Store in SAA: 1. Keep container closed. 2. Store near point of generation. 3. Segregate from incompatibles. collect_waste->store_waste request_pickup Request EHS Pickup: 1. Fill container to max 90%. 2. Ensure label is complete. 3. Contact EHS for disposal. store_waste->request_pickup

References

Mastering the Safe Handling of 2-Amino-5-bromoisonicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, actionable protocols for the safe handling and disposal of 2-Amino-5-bromoisonicotinic acid, a compound with significant potential in medicinal chemistry. By adhering to these procedures, we ensure a secure laboratory environment, protecting both our team and the integrity of our research.

Section 1: Understanding the Hazard Profile

This compound, a substituted pyridine derivative, presents several potential hazards that necessitate rigorous safety measures. According to aggregated GHS data, this compound is classified as causing skin irritation and serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[2][3][4] Some reports also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Given these classifications, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

Section 2: Your First Line of Defense: Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the most critical factor in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][5]Prevents skin contact, which can cause irritation.[2]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[2]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in cases of inadequate ventilation.[2]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Causality in PPE Selection: The choice of nitrile or neoprene gloves is based on their resistance to a broad range of chemicals, including pyridine and its derivatives.[5] Standard latex gloves are not recommended as they may offer insufficient protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Section 3: Operational Plan: A Step-by-Step Protocol for Safe Handling

This procedural workflow is designed to minimize exposure and ensure a controlled environment from receipt of the compound to its final disposal.

3.1 Preparation and Engineering Controls

  • Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and has a current certification.[6] All manipulations of this compound should be performed within the fume hood.[5][6]

  • Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance (approximately 50 feet) of the work area.[6]

  • Designate a Handling Area: Cordon off a specific area within the fume hood for the handling of this compound to contain any potential spills.[2]

3.2 Donning Personal Protective Equipment Follow the PPE guidelines outlined in Section 2. Ensure all PPE is correctly sized and in good condition.

3.3 Handling the Compound

  • Weighing and Transfers: Conduct all weighing and transfer operations of the solid compound inside the chemical fume hood to control dust and vapor dissemination.[2]

  • Container Management: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[4][5][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][8]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_emergency_equip Check Eyewash/Shower prep_fume_hood->prep_emergency_equip prep_area Designate Handling Area prep_emergency_equip->prep_area ppe_don Don Goggles, Gloves, Lab Coat prep_area->ppe_don handle_weigh Weigh/Transfer in Hood ppe_don->handle_weigh handle_store Keep Container Closed handle_weigh->handle_store disp_collect Collect Waste handle_store->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Caption: Workflow for handling this compound.

Section 4: Emergency Procedures: A Rapid Response Guide

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] If skin irritation occurs, seek medical attention.[8][10] Remove and launder contaminated clothing before reuse.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air.[2][8][9] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water and seek immediate medical attention.[2]

Section 5: Spill Management and Disposal Plan

5.1 Spill Management For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][4] Do not use air hoses for cleaning.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

5.2 Waste Disposal

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[2]

  • Waste Classification: Waste containing this compound should be treated as hazardous waste.[2]

  • Disposal Protocol: Consult with your institution's EHS department for specific disposal protocols.[2] Do not dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into our daily laboratory operations, we uphold our responsibility to ourselves, our colleagues, and the scientific community. Let this guide serve as a foundational resource for the safe and effective handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromoisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromoisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.